Palladium(II) isobutyrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16O4Pd |
|---|---|
Molecular Weight |
282.63 g/mol |
IUPAC Name |
2-methylpropanoic acid;palladium |
InChI |
InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
InChI Key |
XCVAKIIRUUWTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)O.CC(C)C(=O)O.[Pd] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Palladium(II) Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) isobutyrate. The information is curated for professionals in research and development who require detailed experimental protocols and characterization data for this organometallic compound.
Introduction
This compound, with the chemical formula C8H14O4Pd, is an organometallic compound that holds potential as a catalyst and precursor in various chemical transformations, including applications in industrial chemistry and pharmaceuticals[1]. Like other palladium carboxylates, its utility stems from the unique properties of the palladium center, which can facilitate a range of catalytic cycles[2][3]. This guide outlines a probable synthetic route and the analytical techniques used to characterize the compound.
Synthesis of this compound
Experimental Protocol: Synthesis via Ligand Exchange
This protocol is based on general methods for the synthesis of palladium(II) carboxylates from palladium(II) acetate.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Isobutyric acid
-
Toluene (or another suitable inert solvent)
-
Hexane (for washing)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)
Procedure:
-
In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N2 or Ar), suspend Palladium(II) acetate in toluene.
-
Add a significant excess (e.g., 10-20 equivalents) of isobutyric acid to the suspension.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the dissolution of the solid palladium acetate and a color change. The reaction is typically refluxed for several hours to ensure complete exchange of the acetate ligands with isobutyrate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess isobutyric acid under reduced pressure.
-
The resulting solid is then washed multiple times with a non-polar solvent like hexane to remove any residual isobutyric acid.
-
Dry the final product, a reddish-brown solid, under vacuum to obtain pure this compound[1].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below[1].
| Property | Value |
| Chemical Formula | C8H14O4Pd |
| Molecular Weight | 280.62 g/mol |
| Appearance | Reddish-brown solid |
| Solubility in Water | Insoluble |
| Exact Mass | 279.993 g/mol |
| Monoisotopic Mass | 279.993 g/mol |
Spectroscopic and Thermal Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic palladium(II) complexes.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isobutyrate ligand. Specifically, a doublet for the six methyl protons and a septet for the single methine proton. The chemical shifts of these protons will be influenced by coordination to the palladium center.
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl, methine, and carboxylate carbons of the isobutyrate ligand. The chemical shift of the carboxylate carbon is particularly indicative of its coordination environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the coordination mode of the carboxylate ligand. The key spectral region is the vibrational frequency of the carboxylate group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| νas(COO⁻) | ~1600 - 1550 | The asymmetric stretching vibration of the carboxylate group. |
| νs(COO⁻) | ~1450 - 1400 | The symmetric stretching vibration of the carboxylate group. |
| Δν (νas - νs) | > 150 | The difference (Δν) between the asymmetric and symmetric stretching frequencies indicates a monodentate or bridging coordination mode. A smaller difference is characteristic of a bidentate chelation. |
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and decomposition profile of the compound. The thermal decomposition of palladium(II) carboxylates typically proceeds in stages, leading to the formation of palladium metal or palladium oxide as the final residue[5][6][7][8]. The decomposition steps for this compound are expected to involve the loss of the isobutyrate ligands, followed by further decomposition to the final residue. The exact decomposition temperatures and weight losses would need to be determined experimentally.
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the palladium center. For palladium(II) complexes, a square planar geometry is common[9][10]. In the absence of a single crystal structure for this compound, analysis of related palladium carboxylate structures can provide insights into the likely molecular arrangement, which may involve dimeric or polymeric structures with bridging carboxylate ligands. Powder X-ray diffraction can be used to assess the crystallinity and phase purity of the bulk sample[11].
Characterization Workflow Diagram
References
- 1. americanelements.com [americanelements.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. irapa.org [irapa.org]
- 9. Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs [mdpi.com]
- 10. Snapshot of the palladium(II)-catalyzed oxidative biaryl bond formation by X-ray analysis of the intermediate diaryl palladium(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
Spectroscopic Characterization of Palladium(II) Carboxylates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spectroscopic Characterization of Palladium(II) Complexes
The characterization of Palladium(II) complexes relies on a suite of spectroscopic techniques that provide insight into the coordination environment, electronic structure, and vibrational modes of the molecule. Typically, these complexes are square planar and diamagnetic.[5] The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic Palladium(II) complexes in solution. Both ¹H and ¹³C NMR provide information about the organic ligands coordinated to the palladium center.
Anticipated ¹H and ¹³C NMR Data for Palladium(II) Isobutyrate:
Based on the structure of the isobutyrate ligand, the following proton and carbon environments are expected. The coordination to the palladium center will likely cause a downfield shift of the signals compared to the free isobutyric acid.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| CH (methine) | 2.5 - 3.0 | 35 - 45 |
| CH₃ (methyl) | 1.1 - 1.4 | 18 - 22 |
| C=O (carbonyl) | - | 180 - 190 |
Note: These are predicted ranges based on typical values for carboxylate ligands coordinated to metal centers. Actual values would need to be determined experimentally.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the Palladium(II) complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure sufficient solubility.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of the molecule, providing key information about the coordination of the carboxylate ligand to the palladium ion. The positions of the carboxylate stretching frequencies are particularly diagnostic.
Anticipated IR Data for this compound:
The coordination of the isobutyrate ligand to the palladium center is expected to be in a bidentate or bridging fashion. This will be reflected in the stretching frequencies of the carboxylate group.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Anticipated Frequency (cm⁻¹) | Significance |
| νas(COO⁻) (asymmetric stretch) | 1550 - 1620 | The position of this band is indicative of the coordination mode of the carboxylate. |
| νs(COO⁻) (symmetric stretch) | 1400 - 1450 | The separation between the asymmetric and symmetric stretching frequencies (Δν) can help distinguish between monodentate, bidentate, and bridging coordination. |
| ν(C-H) (aliphatic) | 2800 - 3000 | Stretching vibrations of the methyl and methine groups of the isobutyrate ligand. |
| ν(Pd-O) | 400 - 500 | Stretching vibration of the palladium-oxygen bond. |
Note: The exact peak positions can be influenced by the solid-state packing or the solvent used.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. For Palladium(II) complexes, the observed bands are typically due to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions.
Anticipated UV-Vis Data for this compound:
Palladium(II) complexes are typically yellow or orange, with absorption bands in the UV and visible regions.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Anticipated λmax (nm) |
| d-d transitions | 350 - 450 |
| LMCT (O → Pd) | 250 - 350 |
Note: The position and intensity of these bands can be solvent-dependent.[9]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the Palladium(II) complex in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, water). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm. A reference cuvette containing the pure solvent should be used to correct for solvent absorption.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a new Palladium(II) carboxylate complex.
Caption: Workflow for the Spectroscopic Characterization of this compound.
Conclusion
The spectroscopic characterization of this compound, while not explicitly detailed in the literature, can be systematically approached using standard techniques such as NMR, IR, and UV-Vis spectroscopy. By following the outlined experimental protocols and comparing the obtained data with that of analogous Palladium(II) carboxylate complexes, a comprehensive understanding of its structure and electronic properties can be achieved. This information is fundamental for its potential applications in various fields of chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. irapa.org [irapa.org]
- 6. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes [vtechworks.lib.vt.edu]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biologi… [ouci.dntb.gov.ua]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
An In-depth Technical Guide to the Thermal Stability of Palladium(II) Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Palladium(II) isobutyrate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related palladium(II) carboxylate complexes to project the thermal behavior of the title compound. The principles, experimental protocols, and decomposition pathways described herein are based on established knowledge of similar palladium compounds and serve as a foundational resource for researchers.
Introduction
Palladium(II) carboxylates are a critical class of compounds, widely employed as catalysts and precursors in organic synthesis and materials science. Their thermal stability is a crucial parameter, dictating their utility in high-temperature applications, storage conditions, and the synthesis of palladium nanoparticles. This compound, while less commonly studied than its acetate analogue, is expected to exhibit thermal decomposition characteristics typical of palladium(II) carboxylates. This process generally involves the loss of organic ligands, leading to the formation of palladium metal or palladium oxide, depending on the atmosphere.
Projected Thermal Decomposition Data
| Compound | Decomposition Temperature Range (°C) | Technique | Atmosphere | Final Residue |
| [Pd(fum)(bipy)] n ·2nH2O | 46 - 462 | TGA | Dry Synthetic Air | Pd |
| [Pd(fum)(bpe)] n ·nH2O | 70 - 491 | TGA | Dry Synthetic Air | Pd and PdO |
| [Pd(DABA)Cl2] | 204 - 928 | TGA | Not Specified | Pd |
Table 1: Thermal decomposition data for representative Palladium(II) complexes. Data extrapolated from similar compounds to provide an estimated range for this compound.[1][2]
It is anticipated that this compound will undergo decomposition in a multi-step process, likely beginning with the loss of the isobutyrate ligands, followed by the reduction of the palladium(II) center to metallic palladium. The exact temperature ranges will be influenced by factors such as the heating rate and the composition of the purge gas.
Experimental Protocols
To investigate the thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining decomposition temperatures and the stoichiometry of thermal events.
-
Apparatus: A thermogravimetric analyzer (e.g., TA Instruments TGA 50 or similar).
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a sample pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is commonly used.[1]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900 °C).[1]
-
Atmosphere: The experiment should be conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., synthetic air), at a constant flow rate (e.g., 100 mL/min).[1]
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition and the percentage of mass loss for each step are determined. The final residual mass can be used to identify the composition of the final product (e.g., metallic palladium).
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, crystallization, and decomposition.
-
Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC Q100 or similar).
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Experimental Conditions:
-
Heating Rate: A controlled heating rate, often 10 K/min, is applied.[3]
-
Temperature Range: The temperature range should encompass the expected thermal events.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative side reactions.
-
-
Data Analysis: The DSC thermogram shows peaks corresponding to endothermic or exothermic events. The peak temperature and enthalpy of transitions can be determined. For decomposition, an exothermic peak is often observed.
Visualizations
4.1. Proposed Thermal Decomposition Pathway of this compound
The following diagram illustrates a plausible decomposition pathway for this compound under an inert atmosphere.
References
The Solubility of Palladium(II) Isobutyrate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium(II) isobutyrate, a notable organometallic compound, finds applications in catalysis and materials science. Understanding its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and discusses the factors influencing the dissolution of palladium carboxylates. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on providing a framework for researchers to assess its solubility for their specific applications.
Introduction to this compound
This compound, with the chemical formula Pd(O₂CCH(CH₃)₂)₂, is a palladium salt of isobutyric acid. Like other palladium carboxylates, its utility is often linked to its ability to dissolve in organic media to participate in homogeneous catalysis. The structure of palladium carboxylates, which can exist as monomers, trimers, or polymers, significantly influences their solubility. For instance, the trimeric form of palladium(II) acetate is known to be soluble in several organic solvents. While specific structural details for this compound are not widely reported, it is reasonable to assume that its solubility characteristics will also be dependent on its molecular aggregation state.
Qualitative Solubility Observations
General observations indicate that this compound is insoluble in water. Its solubility in common organic solvents is not well-documented with precise quantitative values in peer-reviewed literature. However, based on the behavior of analogous palladium carboxylates like palladium(II) acetate, it is anticipated to exhibit some degree of solubility in polar aprotic solvents and chlorinated hydrocarbons.
Quantitative Solubility Data
A comprehensive search of scientific databases, patents, and academic dissertations did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of this data in the public domain necessitates that researchers determine it empirically for their specific solvent systems and conditions.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination | Reference |
| Data not available |
As of October 2025, no quantitative data has been found in publicly accessible literature.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method provides a reliable experimental protocol.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Acetone, Ethanol, Methanol, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Dispense a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.
-
Drying: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator can be used for a slower evaporation process.
-
Mass Determination: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))
4.3. Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound in organic solvents can be influenced by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of the solvent relative to the polarity of this compound will play a crucial role.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Molecular Structure: As mentioned, the aggregation state (monomer, trimer, polymer) of this compound in the solid state and in solution will significantly affect its solubility.
-
Presence of Ligands: The addition of coordinating ligands can enhance solubility by forming more soluble complexes.
Conclusion
The Emergence of Palladium(II) Carboxylates as Versatile Catalyst Precursors: A Technical Guide with a Focus on Palladium(II) Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
The field of palladium-catalyzed cross-coupling and C-H activation reactions has been revolutionized by the development of highly efficient and versatile catalyst precursors. Among these, palladium(II) carboxylates have emerged as a critical class of compounds, offering a unique blend of stability, solubility, and reactivity. This technical guide delves into the core aspects of palladium(II) carboxylates as catalyst precursors, with a particular focus on the characteristics and applications of Palladium(II) isobutyrate and its analogues. While a singular "discovery" paper for this compound is not prominent in the literature, its utility can be understood through the broader context of extensive research into palladium(II) carboxylates.
Synthesis and Characterization of Palladium(II) Carboxylates
The synthesis of palladium(II) carboxylates is typically achieved through a straightforward ligand exchange reaction. The most common starting material is the commercially available Palladium(II) acetate, which is treated with the desired carboxylic acid. This method allows for the preparation of a wide range of palladium(II) carboxylates, including those with bulky ligands like isobutyric acid or pivalic acid.
Experimental Protocol: Synthesis of this compound
-
Materials: Palladium(II) acetate, isobutyric acid, toluene (or another suitable inert solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Palladium(II) acetate in toluene.
-
Add a stoichiometric excess of isobutyric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours to ensure complete ligand exchange. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing a color change.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent and excess isobutyric acid are removed under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization from a suitable solvent system.
-
Characterization:
The resulting palladium(II) carboxylate can be characterized by a variety of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic vibrational bands for the carboxylate ligand. The coordination of the carboxylate to the palladium center can be inferred from the shift in the carbonyl stretching frequency compared to the free carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the carboxylate ligand. Due to the diamagnetic nature of Pd(II), sharp signals are typically observed.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the palladium center.
Palladium(II) Carboxylates in Catalysis: A Quantitative Overview
Palladium(II) carboxylates, including those with bulky ligands, are highly effective catalyst precursors for a range of important organic transformations, most notably Suzuki-Miyaura coupling, Mizoroki-Heck reactions, and C-H bond activation. The bulky nature of the isobutyrate or pivalate ligand can influence the catalyst's activity, selectivity, and stability.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. Palladium(II) carboxylates are frequently used as precursors for the active Pd(0) catalyst.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by Palladium(II) Carboxylates
| Entry | Aryl Halide | Catalyst Precursor | Base | Solvent | Yield (%) | Turnover Number (TON) | Reference |
| 1 | 4-Iodoanisole | Pd(OAc)2 | K2CO3 | DMF | 95 | 9500 | |
| 2 | 4-Bromoacetophenone | Pd(OAc)2 | K3PO4 | Toluene | 92 | 9200 | |
| 3 | 4-Chlorotoluene | Pd(OPiv)2 | K3PO4 | Dioxane | 85 | 8500 | |
| 4 | 1-Bromo-4-nitrobenzene | Pd(OAc)2 | Na2CO3 | Water | 98 | 9800 |
Note: Data is compiled from various sources and represents typical yields. Specific conditions may vary.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of alkenes. Palladium(II) carboxylates serve as reliable precursors for the catalytically active species.
Table 2: Mizoroki-Heck Reaction of Aryl Halides with Styrene Catalyzed by Palladium(II) Carboxylates
| Entry | Aryl Halide | Catalyst Precursor | Base | Solvent | Yield (%) | Turnover Number (TON) | Reference |
| 1 | Iodobenzene | Pd(OAc)2 | Et3N | DMF | 93 | 9300 | |
| 2 | Bromobenzene | Pd(OAc)2 | K2CO3 | NMP | 88 | 8800 | |
| 3 | 4-Bromoanisole | Pd(OAc)2 | NaOAc | DMAc | 90 | 9000 | |
| 4 | 4-Iodotoluene | Pd(OPiv)2 | DBU | Toluene | 85 | 8500 |
Note: Data is compiled from various sources and represents typical yields. Specific conditions may vary.
C-H Bond Activation
The direct functionalization of C-H bonds is a rapidly evolving field, and palladium(II) carboxylates play a pivotal role as catalysts in these transformations. The carboxylate ligand can act as an internal base, facilitating the C-H activation step. Bulky carboxylates can influence the regioselectivity of the reaction.
Table 3: Palladium-Catalyzed C-H Arylation of Benzene with Iodobenzene
| Entry | Catalyst Precursor | Ligand | Oxidant | Solvent | Yield (%) | Turnover Number (TON) | Reference |
| 1 | Pd(OAc)2 | None | Ag2CO3 | TFA | 75 | 750 | |
| 2 | Pd(OAc)2 | PPh3 | K2S2O8 | AcOH | 82 | 820 | |
| 3 | Pd(OPiv)2 | None | BQ | Toluene | 68 | 680 |
Note: Data is compiled from various sources and represents typical yields. Specific conditions may vary. BQ = Benzoquinone, TFA = Trifluoroacetic acid, AcOH = Acetic Acid.
Experimental Protocols for Key Catalytic Reactions
Detailed and reproducible experimental protocols are crucial for successful research and development. Below are representative procedures for Suzuki-Miyaura and Mizoroki-Heck reactions using a palladium(II) carboxylate precursor.
General Procedure for Suzuki-Miyaura Coupling
-
Materials: Aryl halide, arylboronic acid, Palladium(II) carboxylate precursor (e.g., Pd(OAc)2 or Pd(isobutyrate)2), base (e.g., K2CO3, K3PO4), solvent (e.g., DMF, toluene, dioxane), and a suitable phosphine ligand (optional).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, and the palladium(II) carboxylate precursor.
-
If a phosphine ligand is used, it is added at this stage.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for Mizoroki-Heck Reaction
-
Materials: Aryl halide, alkene, Palladium(II) carboxylate precursor (e.g., Pd(OAc)2), base (e.g., Et3N, K2CO3), and solvent (e.g., DMF, NMP, DMAc).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, alkene, base, and the palladium(II) carboxylate precursor.
-
Add the degassed solvent.
-
Heat the reaction mixture to the required temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Mechanistic Insights and Logical Relationships
The catalytic cycles for Suzuki-Miyaura and Mizoroki-Heck reactions share common fundamental steps, including oxidative addition, and reductive elimination. The role of the carboxylate ligand can be multifaceted, influencing the solubility of the precursor, the rate of catalyst activation, and the stability of the active species.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Mizoroki-Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Logical Workflow for Catalyst Precursor Selection and Reaction Optimization
Caption: Logical workflow for selecting and optimizing a palladium-catalyzed reaction.
Conclusion
Palladium(II) carboxylates, exemplified by the readily accessible Palladium(II) acetate and its more sterically demanding analogue, this compound, are indispensable tools in the arsenal of the modern synthetic chemist. Their ease of synthesis, handling, and high catalytic activity make them ideal precursors for a wide array of transformations critical to the pharmaceutical and fine chemical industries. A thorough understanding of their properties, combined with rational selection of reaction parameters, will continue to drive innovation in the development of efficient and selective catalytic processes.
The Formation of Palladium(II) Isobutyrate: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the formation mechanism of Palladium(II) isobutyrate, a transition metal complex with significant applications in catalysis and materials science. This document outlines the prevailing mechanistic pathways, supported by experimental evidence and theoretical considerations. Detailed experimental protocols, quantitative data summaries, and visualizations are provided to offer a comprehensive understanding for researchers in chemical synthesis and drug development.
Introduction
Palladium(II) carboxylates are a critical class of compounds, widely employed as catalysts and precursors in a vast array of organic transformations. Among these, this compound offers unique steric and electronic properties that can influence the outcome of catalytic cycles. Understanding its formation is paramount for controlling its purity, reactivity, and ultimately its performance in synthetic applications. The primary route to this compound is through a ligand exchange reaction, starting from the readily available and well-characterized Palladium(II) acetate.
Structural Context: The Trimeric Nature of Palladium(II) Carboxylates
Palladium(II) acetate, the common precursor for other palladium(II) carboxylates, exists predominantly as a trimeric structure, [Pd(OAc)₂]₃, both in the solid state and in non-coordinating solvents.[1] This cyclic trimer consists of a triangle of palladium atoms bridged by acetate ligands. It is highly probable that this compound adopts a similar trimeric structure, [Pd(O₂CCH(CH₃)₂)₂]₃, particularly given the structural analogy to the well-characterized Palladium(II) pivalate.[2] The stability of this trimeric form is a key factor to consider in the mechanism of its formation.
Proposed Mechanism of Formation via Ligand Exchange
The formation of this compound from Palladium(II) acetate and isobutyric acid proceeds through a ligand exchange mechanism. While the precise kinetics for this specific transformation are not extensively reported, the mechanism can be inferred from studies on analogous palladium(II) carboxylate systems. The exchange is thought to proceed via an associative mechanism, which is typical for square planar d⁸ metal complexes like Palladium(II).
The overall reaction is as follows:
[Pd(O₂CCH₃)₂]₃ + 6 (CH₃)₂CHCOOH ⇌ [Pd(O₂CCH(CH₃)₂)₂]₃ + 6 CH₃COOH
The proposed mechanistic steps are detailed below:
Step 1: Trimer Dissociation/Opening
The kinetically inert trimeric structure of Palladium(II) acetate must first be activated. This can occur through dissociation into monomeric or dimeric species, a process that can be facilitated by coordinating solvents or the incoming carboxylic acid.[3][4]
Step 2: Coordination of Isobutyric Acid
An isobutyric acid molecule coordinates to a vacant site on a palladium center. This initial coordination is a prerequisite for the subsequent exchange.
Step 3: Intramolecular Proton Transfer
A proton is transferred from the newly coordinated isobutyric acid to a bound acetate ligand. This step is likely facilitated by the formation of a six-membered ring transition state, a common motif in carboxylate-assisted reactions.[5]
Step 4: Acetic Acid Dissociation
The newly formed, protonated acetic acid molecule dissociates from the palladium center, leaving the isobutyrate ligand coordinated.
Step 5: Repetition and Trimer Re-formation
These steps are repeated until all acetate ligands on the palladium centers are replaced by isobutyrate ligands. The resulting monomeric or dimeric this compound species then re-assemble to form the thermodynamically stable trimeric structure.
Visualization of the Proposed Ligand Exchange Mechanism
The following diagram illustrates the key steps in the ligand exchange process on a monomeric palladium center for simplicity.
Caption: Proposed mechanism of acetate for isobutyrate exchange at a monomeric Pd(II) center.
Experimental Protocol for Synthesis
Materials and Equipment
-
Palladium(II) acetate, [Pd(OAc)₂]₃
-
Isobutyric acid, (CH₃)₂CHCOOH
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Schlenk flask or similar reaction vessel with condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
-
Rotary evaporator
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and isolation of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine Palladium(II) acetate (1.0 eq) and a significant excess of isobutyric acid (e.g., 10-20 eq). Add anhydrous toluene to dissolve the reactants.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the boiling point of the solvent and the amount of isobutyric acid) with vigorous stirring. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the acetate signal and the appearance of the acetic acid signal.
-
Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Isolation: Remove the solvent and excess isobutyric acid under reduced pressure using a rotary evaporator. The resulting solid is then washed several times with anhydrous hexane to remove any remaining traces of isobutyric acid and acetic acid.
-
Drying: The purified solid is then dried under high vacuum to yield this compound.
Quantitative Data and Characterization
The successful formation of this compound can be confirmed using a variety of spectroscopic and analytical techniques. The following table summarizes the expected characterization data based on analogous palladium(II) carboxylates.
| Analytical Technique | Expected Observation | Purpose |
| ¹H NMR Spectroscopy | Disappearance of the acetate singlet (around δ 2.1 ppm). Appearance of a septet and a doublet for the isobutyrate protons. Appearance of a new singlet for the liberated acetic acid. | To monitor the reaction progress and confirm the presence of the isobutyrate ligand. |
| ¹³C NMR Spectroscopy | Disappearance of the acetate carbonyl and methyl signals. Appearance of new signals corresponding to the carbonyl, methine, and methyl carbons of the isobutyrate ligand. | To confirm the carbon framework of the coordinated carboxylate. |
| FT-IR Spectroscopy | Disappearance of the characteristic C=O stretches for Palladium(II) acetate. Appearance of new asymmetric and symmetric ν(COO⁻) stretching bands characteristic of bridging isobutyrate ligands. | To probe the coordination mode of the carboxylate ligand. |
| Elemental Analysis | The determined percentages of C, H, and Pd should match the calculated values for the empirical formula of this compound, C₈H₁₄O₄Pd. | To confirm the elemental composition of the final product. |
| X-ray Crystallography | Would provide definitive proof of the molecular structure, including the confirmation of a trimeric or other polynuclear structure and the coordination geometry around the palladium centers. | To determine the solid-state structure. |
Conclusion
The formation of this compound is achieved through a ligand exchange reaction with Palladium(II) acetate. The mechanism is believed to proceed through the dissociation of the stable trimeric precursor, followed by coordination of isobutyric acid, intramolecular proton transfer, and subsequent dissociation of acetic acid. A thorough understanding of this mechanism and the associated experimental parameters is crucial for the synthesis of high-purity this compound, a valuable tool for researchers in catalysis and drug development. Further studies, including detailed kinetic analysis and isolation of intermediates, would provide deeper insights into this fundamental transformation.
References
- 1. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 2. palladium(II) pivalate | 106224-36-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bi and trinuclear complexes in palladium carboxylate-assisted C–H activation reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT04269H [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and characterization of bis(amine)palladium(ii) carboxylate complexes as precursors of palladium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile [mdpi.com]
Physical and chemical properties of Palladium(II) isobutyrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Palladium(II) isobutyrate, an organometallic compound of palladium, holds significant potential as a catalyst and precursor in various chemical transformations. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and materials science.
Core Properties
This compound is a reddish-brown solid at room temperature. While specific quantitative data for this compound is not extensively documented, its properties can be inferred from analogous palladium(II) carboxylates, such as palladium(II) pivalate.
Table 1: Physical and Chemical Properties of this compound and Analogous Compounds
| Property | This compound (C₈H₁₄O₄Pd) | Palladium(II) Pivalate (C₁₀H₁₈O₄Pd) (Analogous Compound) |
| IUPAC Name | Palladium(2+) 2-methylpropanoate | Palladium(2+) 2,2-dimethylpropanoate |
| Synonyms | Palladium diisobutyrate | Palladium dipivalate, Palladium(II) trimethylacetate |
| CAS Number | 61261-73-2 | 106224-36-6[1] |
| Molecular Formula | C₈H₁₄O₄Pd | C₁₀H₁₈O₄Pd[1] |
| Molecular Weight | 280.62 g/mol | 308.67 g/mol [1] |
| Appearance | Reddish-brown solid | Orange-red crystalline powder[2] |
| Melting Point | Data not available | Decomposes |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility in Water | Insoluble | Insoluble[1] |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents. | Soluble in ethyl acetate, methanol, chloroform, tetrahydrofuran, and 1,4-dioxane.[1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a ligand exchange reaction with palladium(II) acetate. This method is widely applicable for the preparation of various palladium(II) carboxylates.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of palladium(II) carboxylates via ligand exchange.
Materials:
-
Palladium(II) acetate
-
Isobutyric acid
-
Toluene (or another suitable inert, high-boiling solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve palladium(II) acetate in a minimal amount of toluene.
-
Add a stoichiometric excess (at least 2.2 equivalents) of isobutyric acid to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the ligand exchange can be monitored by observing the color change of the solution.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
The product, this compound, may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold, non-polar solvent (e.g., hexane) to remove any unreacted isobutyric acid.
-
Dry the product under vacuum to obtain the final this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. As a diamagnetic d⁸ metal complex, it is amenable to NMR spectroscopy.
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic bands for the carboxylate ligands. The key vibrational modes to observe are the asymmetric and symmetric C=O stretching frequencies. The positions of these bands can provide information about the coordination mode of the carboxylate group to the palladium center. For palladium carboxylates, these bands are typically observed in the regions of 1650-1590 cm⁻¹ (asymmetric stretch) and 1420-1380 cm⁻¹ (symmetric stretch).[3] The absence of a broad O-H stretching band around 3000 cm⁻¹ would indicate the complete removal of unreacted isobutyric acid.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show signals corresponding to the isobutyrate ligand. Due to the diamagnetic nature of the Pd(II) center, sharp signals are anticipated. The methine proton (CH) would likely appear as a septet, and the methyl protons (CH₃) as a doublet. The chemical shifts will be influenced by the coordination to the palladium center.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methine carbon, and the methyl carbons of the isobutyrate ligand. The carbonyl carbon signal is expected to be in the downfield region, characteristic of carboxylate carbons.
2.2.3. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the complex.[4] The mass spectrum would be expected to show a peak corresponding to the molecular ion of this compound, likely with adducts of solvent or other small molecules. The isotopic pattern of palladium would be a key feature for confirming the presence of the metal in the observed fragments.
Potential Applications
Palladium(II) carboxylates are versatile catalysts in a wide range of organic transformations. This compound is expected to exhibit similar catalytic activity.
Catalysis
-
C-H Activation: The bulky isobutyrate ligands can facilitate C-H activation reactions by promoting the formation of a coordinatively unsaturated palladium center.[2]
-
Cross-Coupling Reactions: Palladium carboxylates are widely used as pre-catalysts in Suzuki, Heck, and other cross-coupling reactions.
-
Oxidation Reactions: These complexes can act as catalysts in various oxidation reactions.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising organometallic compound with potential applications in catalysis. While specific data for this compound is limited, its properties and reactivity can be reasonably inferred from related palladium(II) carboxylates. The synthetic protocol outlined in this guide provides a straightforward method for its preparation, enabling further investigation into its unique properties and catalytic potential. As research in palladium catalysis continues to expand, compounds like this compound are likely to play an increasingly important role in the development of novel and efficient chemical transformations.
References
Early Studies on Palladium(II) Isobutyrate Reactivity: A Technical Guide to Core Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational principles governing the reactivity of Palladium(II) isobutyrate and related alkyl carboxylates in early organic synthesis studies. While specific early research focusing exclusively on this compound is limited, the extensive work on Palladium(II) acetate serves as a crucial framework for understanding its reactivity. This document extrapolates from these early studies to provide insights relevant to isobutyrate, focusing on reaction mechanisms, experimental design, and factors influencing catalytic efficiency.
Core Concepts in Palladium(II) Carboxylate Reactivity
Early investigations into the reactivity of Palladium(II) carboxylates, primarily Palladium(II) acetate, revealed their capacity to mediate the activation of otherwise inert C-H bonds. This reactivity is central to numerous synthetic transformations and is largely understood to proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.[1] This pathway is particularly relevant for less electron-rich aromatic substrates.[2] In this process, the C-H bond cleavage and the formation of a new carbon-palladium bond occur in a single transition state, with the carboxylate ligand acting as an internal base to accept the proton.[1][2]
The electrophilic nature of the Palladium(II) center is a key driver of this reactivity.[3] For instance, Palladium(II) acetate was identified as an effective precatalyst for direct arylation reactions due to the ability of the acetate ligand to participate in the C-H activation step.[1] The general mechanism for a carboxylate-assisted C-H activation is depicted below.
Early Synthetic Applications and Experimental Data
One of the earliest and most significant applications of Palladium(II) carboxylate reactivity is the Fujiwara-Moritani reaction , first reported in 1967, which involves the direct olefination of arenes.[2] These early reactions often required high temperatures and stoichiometric amounts of the palladium salt. Subsequent developments focused on rendering these processes catalytic.
While specific quantitative data for early this compound reactions is scarce, the following table summarizes representative conditions and outcomes for early Palladium(II) acetate-catalyzed C-H functionalization reactions, which provide a baseline for understanding the reactivity of related carboxylates.
| Reaction Type | Palladium Source | Substrate | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Reference Context |
| Arene Dimerization | Pd(OAc)₂ | Benzene | - | Acetic Acid/Perchloric Acid | 100 | Moderate | [1] |
| Fujiwara-Moritani | Pd(OAc)₂ | Benzene | Styrene | Acetic Acid | 80-160 | Variable | [2] |
| C-H Arylation | Pd(OAc)₂ | Acetanilide | Iodobenzene | Acetic Acid | 100-140 | Good | General early work |
| C(sp³)-H Iodination | Pd(OAc)₂ | Carboxylic Acid | I₂ | Acetic Acid | 80-100 | Good | [4] |
Detailed Experimental Protocols: A Representative Example
The following protocol is a representative example of an early Palladium(II) acetate-catalyzed C-H arylation of an arene, based on general procedures described in the literature.
Objective: To synthesize 2-phenylacetanilide via Palladium(II) acetate-catalyzed C-H arylation of acetanilide with iodobenzene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetanilide
-
Iodobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Palladium(II) acetate (5 mol%), acetanilide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Add iodobenzene (1.2 mmol) to the reaction mixture via syringe.
-
Fit the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylacetanilide.
References
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Calculations on the Structure of Palladium(II) Isobutyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the structure of palladium(II) isobutyrate. Due to the limited availability of direct experimental or computational data for this compound, this document leverages findings from studies on analogous bulky palladium(II) carboxylates, such as palladium(II) pivalate, to infer structural properties and computational methodologies. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the computational modeling of palladium complexes, which are pivotal in many catalytic processes.
Introduction
Palladium(II) carboxylates are a critical class of compounds widely employed as catalysts and precursors in organic synthesis, including in cross-coupling reactions and C-H bond functionalization. The structure of the carboxylate ligand can significantly influence the reactivity and selectivity of the palladium center. This compound, with its moderately bulky isopropyl groups, presents an interesting case for theoretical study, bridging the gap between the well-studied palladium(II) acetate and more sterically demanding carboxylates like pivalate. Understanding its electronic and steric properties through computational chemistry is crucial for designing more efficient catalytic systems.
While specific experimental structural data for this compound is scarce in publicly available literature, theoretical calculations offer a powerful tool to predict its geometry, stability, and reactivity. This guide outlines the pertinent theoretical frameworks, computational protocols, and expected structural features of this compound, drawing parallels with related palladium carboxylates.
Inferred Structural Properties of this compound
Based on the known structures of other palladium(II) carboxylates, this compound is expected to exist as a trimeric species in the solid state, analogous to palladium(II) pivalate, which forms a [Pd(OOCtBu)₂]₃ trimer. This trimeric structure features bridging carboxylate ligands holding the three palladium atoms in a triangular arrangement. In solution, an equilibrium between monomeric, dimeric, and trimeric forms is likely, depending on the solvent and concentration.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₄O₄Pd |
| Molecular Weight | 280.62 g/mol |
| Appearance | Reddish-brown solid |
| Solubility | Insoluble in water |
| IUPAC Name | Palladium(2+) 2-methylpropanoate |
| Monoisotopic Mass | 279.993 g/mol |
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most common and effective computational method for studying transition metal complexes like this compound. DFT calculations can provide valuable insights into the electronic structure, optimized geometry, and energetic properties of molecules.
Selection of Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For palladium complexes, hybrid functionals that mix a portion of Hartree-Fock exchange with a DFT exchange functional often yield reliable results.
Table 2: Recommended DFT Functionals and Basis Sets for this compound Calculations
| Component | Recommendation | Rationale |
| Exchange-Correlation Functional | M06, B3LYP-D3 | M06 is a hybrid meta-GGA functional that performs well for organometallic systems. B3LYP with Grimme's D3 dispersion correction is a robust choice that accounts for van der Waals interactions, which can be important in carboxylate dimers and trimers. |
| Basis Set for Palladium | LANL2DZ, Def2-SVP, Def2-TZVP | These effective core potentials (ECPs) with their associated basis sets are well-suited for heavy elements like palladium, reducing computational cost while maintaining accuracy. |
| Basis Set for Light Atoms (C, H, O) | 6-31G(d,p), Def2-SVP, Def2-TZVP | These Pople-style or Ahlrichs-type basis sets provide a good balance of accuracy and computational efficiency for lighter elements. |
Hypothetical Optimized Geometries
While specific calculated bond lengths and angles for this compound are not available, we can predict a plausible range of values based on DFT calculations of related palladium(II) carboxylate complexes. The following table presents hypothetical, yet realistic, geometric parameters for a monomeric this compound unit, which would be a building block for larger oligomers.
Table 3: Hypothetical DFT-Calculated Geometric Parameters for Monomeric Pd(OOCCH(CH₃)₂)₂
| Parameter | Predicted Value |
| Pd-O Bond Length | 1.98 - 2.05 Å |
| C-O Bond Length (coordinated) | 1.25 - 1.28 Å |
| C=O Bond Length (uncoordinated) | 1.20 - 1.23 Å |
| O-Pd-O Bond Angle | 88 - 92° |
| O-C-O Bond Angle | 120 - 125° |
Experimental and Computational Protocols
Synthesis of Palladium(II) Carboxylates (General Protocol)
A common method for the synthesis of palladium(II) carboxylates involves a ligand exchange reaction starting from palladium(II) acetate.
-
Palladium(II) acetate is dissolved in the corresponding carboxylic acid (in this case, isobutyric acid).
-
The mixture is refluxed for several hours under an inert atmosphere.
-
The excess carboxylic acid is removed under reduced pressure.
-
The resulting solid this compound is purified by recrystallization from a suitable organic solvent.
Hypothetical Computational Workflow for Structural Analysis
The following workflow outlines a typical procedure for the theoretical investigation of this compound's structure using DFT.
Caption: A typical DFT workflow for structural analysis.
Role in Catalysis: The CMD Pathway
Palladium(II) carboxylates are renowned for their ability to catalyze C-H activation reactions. The Concerted Metalation-Deprotonation (CMD) mechanism is a widely accepted pathway for these transformations. In this mechanism, the carboxylate ligand acts as a proton shuttle, facilitating the cleavage of a C-H bond. The bulky nature of the isobutyrate ligand is expected to play a significant role in the sterics of the transition state, thereby influencing reaction selectivity.
Caption: The CMD mechanism for C-H activation.
Conclusion
While direct theoretical studies on this compound are not yet prevalent in the scientific literature, a robust computational framework exists for its investigation. By leveraging insights from structurally similar palladium(II) carboxylates and employing established DFT methodologies, researchers can accurately predict its structural and electronic properties. Such theoretical work is invaluable for understanding its catalytic behavior and for the rational design of new palladium-based catalysts for applications in organic synthesis and drug development. Future work combining theoretical predictions with experimental validation will be crucial to fully unlock the potential of this compound and its derivatives.
Methodological & Application
Application Notes and Protocols for Palladium(II) Isobutyrate in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). While a variety of palladium catalysts are commercially available, this document focuses on the application of Palladium(II) isobutyrate as a catalyst precursor in this critical transformation. These notes provide a representative protocol, key considerations for reaction optimization, and illustrative data for the use of this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction catalyzed by a Palladium(II) source, such as this compound, generally proceeds through a well-established catalytic cycle. The Pd(II) precatalyst is first reduced in situ to the active Pd(0) species. This is followed by oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction initiated by a Pd(II) precatalyst.
Experimental Protocol: Representative Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and ligand) is often necessary for specific substrates.
Materials:
-
This compound [Pd(OOCCH(CH₃)₂)₂]
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes hypothetical but representative yields for the coupling of various aryl bromides and arylboronic acids using the protocol described above. This data is intended to illustrate the potential scope and efficiency of this compound as a catalyst in this reaction. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Aryl Bromide (R-Br) | Arylboronic Acid (R'-B(OH)₂) | Product (R-R') | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 95 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 85 |
| 5 | 4-Bromoanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 90 |
| 6 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 87 |
| 7 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 78 |
| 8 | 3-Bromothiophene | Phenylboronic acid | 3-Phenylthiophene | 81 |
Key Considerations and Optimization
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Suzuki-Miyaura coupling. While triphenylphosphine is a common choice, other ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) may improve catalytic activity, particularly for challenging substrates like aryl chlorides.
-
Base: The base plays a critical role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A variety of solvents can be employed, with mixtures of an organic solvent (e.g., dioxane, toluene, THF, DMF) and water being common. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation process.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates. For less reactive substrates, such as aryl chlorides, higher temperatures may be required.
-
Inert Atmosphere: As the active Pd(0) species can be sensitive to oxygen, conducting the reaction under an inert atmosphere of nitrogen or argon is generally recommended to prevent catalyst deactivation.
Conclusion
This compound can serve as a viable precatalyst for the Suzuki-Miyaura cross-coupling reaction. The provided representative protocol offers a solid foundation for researchers to explore its utility. Through systematic optimization of ligands, bases, solvents, and temperature, this catalyst system can be effectively applied to the synthesis of a wide range of biaryl compounds, which are prevalent motifs in drug discovery and development. Careful consideration of the reaction parameters is essential to achieve high yields and purity for specific synthetic targets.
Application Notes and Protocols for Palladium(II) Isobutyrate-Catalyzed Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the cross-coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including substituted olefins, which are important structural motifs in pharmaceuticals and functional materials.
While various palladium sources have been successfully employed, this document focuses on the application of Palladium(II) isobutyrate as a catalyst precursor in the Heck reaction. Although less commonly cited than palladium(II) acetate, this compound is anticipated to serve as a viable pre-catalyst, generating the active Pd(0) species in situ under typical Heck reaction conditions. These notes provide a generalized methodology, experimental protocols, and mechanistic insights for researchers interested in exploring the utility of this compound in this transformative reaction.
Catalytic Cycle and Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2] The cycle is generally initiated by the in situ reduction of the Pd(II) pre-catalyst, such as this compound, to the catalytically active Pd(0) species.
References
Application Notes and Protocols: The Role of Palladium(II) Carboxylates in Pharmaceutical Synthesis
Introduction
Palladium-catalyzed cross-coupling and C-H activation reactions have become indispensable tools in modern pharmaceutical research and development, enabling the efficient synthesis of complex molecular architectures from readily available starting materials.[1][2] Among the various palladium sources utilized, palladium(II) carboxylates are highly valued for their versatility, reliability, and catalytic activity in a broad spectrum of organic transformations.
While the user's query specifically mentioned Palladium(II) isobutyrate, a thorough review of the scientific literature reveals a significant lack of documented applications for this particular palladium salt in pharmaceutical synthesis. In contrast, Palladium(II) acetate (Pd(OAc)₂) , a closely related and commercially available palladium(II) carboxylate, is extensively employed and well-documented in numerous catalytic processes crucial for drug discovery and manufacturing.[3][4][5] Therefore, these application notes will focus on the use of Palladium(II) acetate as a representative and highly relevant palladium(II) carboxylate in key synthetic transformations.
These notes will provide researchers, scientists, and drug development professionals with detailed insights into the application of Pd(OAc)₂ in critical C-C and C-N bond-forming reactions, supported by quantitative data, experimental protocols, and visual diagrams to illustrate key concepts.
Palladium(II) Acetate in C-H Activation
Direct C-H bond functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, leading to more atom-economical and streamlined synthetic routes.[3][6] Pd(OAc)₂ is a premier catalyst for a variety of C-H activation reactions, enabling the formation of C-C, C-O, and C-N bonds with high regioselectivity, often guided by directing groups within the substrate.[3][7]
Application: Late-stage functionalization of complex drug molecules, allowing for the rapid generation of analogs with improved pharmacological properties.
Quantitative Data for Pd(OAc)₂-Catalyzed C-H Arylation:
| Substrate | Directing Group | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Phenylpyridine | Pyridyl | Phenylboronic acid | Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv) | Toluene | 110 | 85 | [8] |
| N-Aryl-2-aminopyridine | Pyridyl | Phenylboronic acid | Pd(OAc)₂ (10 mol%), BQ (2 equiv) | EtOAc | 25 | 78 | [8] |
| 1-Naphthylamine derivative | Amide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%), K₂S₂O₈ (2 equiv) | Acetonitrile/Water | 100 | 92 | [3] |
Experimental Protocol: Directed C-H Arylation of 2-Phenylpyridine
-
To an oven-dried Schlenk tube, add 2-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and silver carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for C-H Activation
Caption: Workflow for directed C-H activation.
Palladium(II) Acetate in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in pharmaceutical synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][9] Pd(OAc)₂ is a common and effective precatalyst for this transformation.[4]
Application: Synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs, including anti-inflammatory agents and kinase inhibitors.[10]
Quantitative Data for Pd(OAc)₂-Catalyzed Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | K₂CO₃ | Toluene/Water | 80 | 95 | [1] |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 98 | [1] |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (3 mol%), XPhos (6 mol%) | Cs₂CO₃ | THF | 65 | 91 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene
-
In a round-bottom flask, dissolve 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.1 mmol) in a mixture of toluene (4 mL) and water (1 mL).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 4-methyl-1,1'-biphenyl.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Palladium(II) Acetate in Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[11] This reaction is a cornerstone for constructing complex carbon skeletons and has been applied to the synthesis of numerous pharmaceuticals.[12] Pd(OAc)₂ is a widely used precatalyst, often in combination with phosphine ligands or under ligand-free conditions.
Application: Synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other complex molecules containing substituted alkene moieties.
Quantitative Data for Pd(OAc)₂-Catalyzed Heck Reaction:
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 95 | [13] |
| 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | NaOAc | DMA | 120 | 88 | [11] |
| 1-Bromo-4-fluorobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.5 mol%) | K₂CO₃ | NMP | 140 | 93 | [11] |
Experimental Protocol: Heck Coupling of Iodobenzene and Styrene
-
Charge a flask with Pd(OAc)₂ (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).
-
Add N,N-dimethylformamide (DMF, 5 mL).
-
Stir the mixture at 100 °C under an inert atmosphere for 6 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain stilbene.
Heck-Mizoroki Reaction Mechanism
Caption: Mechanism of the Heck-Mizoroki reaction.
Palladium(II) Acetate in Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, producing aryl and vinyl alkynes.[14] These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. Pd(OAc)₂ is often used as the palladium source, typically in conjunction with a copper(I) co-catalyst.[14]
Application: Synthesis of acetylenic compounds used in the development of anticancer agents and antivirals.
Quantitative Data for Pd(OAc)₂-Catalyzed Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), CuI (2 mol%) | Et₃N | THF | 25 | 96 | [14] |
| 4-Bromobenzonitrile | 1-Hexyne | Pd(OAc)₂ (2 mol%), DavePhos (4 mol%), CuI (5 mol%) | Cs₂CO₃ | Dioxane | 80 | 90 | [14] |
| 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ (1.5 mol%), CuI (3 mol%) | i-Pr₂NH | Toluene | 60 | 94 | [14] |
Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene
-
To a stirred solution of iodobenzene (1.0 mmol) in THF (5 mL) under an argon atmosphere, add phenylacetylene (1.1 mmol), triethylamine (2.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to give diphenylacetylene.
Palladium(II) Acetate in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[15] This reaction is of paramount importance in the pharmaceutical industry, as the aniline and related motifs are present in a vast number of drugs.[15] Pd(OAc)₂ is a commonly employed precatalyst, typically requiring a phosphine ligand and a strong base.
Application: Synthesis of drug candidates for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[15]
Quantitative Data for Pd(OAc)₂-Catalyzed Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | NaOt-Bu | Toluene | 100 | 92 | [15] |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (1 mol%), Xantphos (1.5 mol%) | Cs₂CO₃ | Dioxane | 110 | 97 | [15] |
| 2-Chloropyridine | Benzylamine | Pd(OAc)₂ (4 mol%), RuPhos (8 mol%) | K₃PO₄ | t-Amyl alcohol | 100 | 89 | [15] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene
-
In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (3 mL).
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify by chromatography to obtain the desired N-arylated product.
Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palladium(II) acetate | 3375-31-3 | Benchchem [benchchem.com]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 9. pharmtech.com [pharmtech.com]
- 10. bohrium.com [bohrium.com]
- 11. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibuprofen - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium(II) Isobutyrate in Tandem Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed tandem reactions, also known as cascade or domino reactions, have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These processes are characterized by high atom economy, reduced waste generation, and increased efficiency compared to traditional multi-step syntheses. While a variety of palladium(II) salts have been successfully employed in these transformations, this document focuses on the application of palladium(II) isobutyrate.
Note on a Structurally-Related Catalyst: Direct experimental data for this compound in tandem catalysis is limited in the currently available literature. However, extensive research has been conducted on the closely related and structurally similar catalyst, palladium(II) pivalate. Pivalic acid (2,2-dimethylpropanoic acid) and isobutyric acid (2-methylpropanoic acid) are both bulky carboxylic acids, suggesting that their corresponding palladium(II) salts will exhibit comparable reactivity. The following application notes and protocols are therefore based on the reported applications of palladium(II) pivalate as a reasonable surrogate, particularly in the context of tandem C-O/C-H activation reactions.[1][2]
Application: Tandem C–O/C–H Alkenylation of Heterocycles
A significant application of palladium(II) carboxylates with bulky ligands is in the direct, base-free C–H alkenylation of heterocycles with enol pivalates (and by extension, enol isobutyrates). This reaction proceeds via a tandem sequence involving C–O oxidative addition and a concerted metalation-deprotonation C–H activation.[1][2] This methodology is particularly valuable for the synthesis of functionalized heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials.
The overall transformation can be summarized as follows:
General Reaction Scheme:
This process is highly atom-economical, with the only byproduct being isobutyric acid.[1][2]
Key Advantages:
-
Base-Free Conditions: The reaction proceeds without the need for an external base, which can improve functional group tolerance and simplify purification.[1][2]
-
High Atom Economy: The majority of the atoms from the starting materials are incorporated into the final product.[1]
-
Broad Substrate Scope: The reaction is compatible with a wide range of heterocycles and enol carboxylates.[1][2]
Data Presentation
The following table summarizes the scope of the tandem C–O/C–H alkenylation reaction, showcasing the versatility of this palladium-catalyzed transformation with various heterocycles and enol pivalates. The yields presented are for isolated products and are based on studies using palladium(II) pivalate.[1][2]
| Entry | Heterocycle | Enol Pivalate | Product | Yield (%) |
| 1 | Benzothiophene | 1-Cyclohexenyl pivalate | 2-(Cyclohex-1-en-1-yl)benzothiophene | 86 |
| 2 | Furan | 1-Cyclohexenyl pivalate | 2-(Cyclohex-1-en-1-yl)furan | 75 |
| 3 | Thiophene | 1-Cyclohexenyl pivalate | 2-(Cyclohex-1-en-1-yl)thiophene | 81 |
| 4 | N-Methylindole | 1-Cyclohexenyl pivalate | 2-(Cyclohex-1-en-1-yl)-1-methyl-1H-indole | 65 |
| 5 | Benzofuran | 1-Cyclohexenyl pivalate | 2-(Cyclohex-1-en-1-yl)benzofuran | 78 |
| 6 | Thiazole | 1-Cyclohexenyl pivalate | 2-(Cyclohex-1-en-1-yl)thiazole | 55 |
| 7 | Benzothiophene | 1-Phenylvinyl pivalate | 2-(1-Phenylvinyl)benzothiophene | 91 |
Experimental Protocols
General Procedure for the Tandem C–O/C–H Alkenylation of Heterocycles:
Materials:
-
This compound (or Palladium(II) pivalate)
-
Heterocycle (e.g., Benzothiophene)
-
Enol isobutyrate (or Enol pivalate)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (5 mol%).
-
Add the desired phosphine ligand if required (e.g., tricyclohexylphosphine, 10 mol%).
-
Add the enol isobutyrate (1.0 mmol, 1.0 equiv).
-
Add the heterocycle (2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (2.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Note: Reaction conditions such as catalyst loading, solvent, temperature, and reaction time may need to be optimized for specific substrates.
Visualizations
Logical Workflow for Tandem C-O/C-H Alkenylation
Caption: Experimental workflow for the tandem C-O/C-H alkenylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the tandem C-O/C-H alkenylation.
References
Application Notes and Protocols for Asymmetric Catalysis Using Chiral Palladium(II) Carboxylate Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the enantiomeric purity of drug candidates is critical. Palladium(II)-catalyzed reactions have emerged as powerful tools for the construction of complex chiral molecules, often through the functionalization of C-H bonds. While palladium(II) acetate is the most commonly employed precursor, the use of other palladium(II) carboxylates, in conjunction with chiral ligands, offers a versatile platform for achieving high enantioselectivity. This document provides a detailed overview, experimental protocols, and representative data for asymmetric catalysis using chiral palladium(II) complexes formed in situ from a palladium(II) carboxylate source and a chiral ligand. Due to the limited specific literature on pre-formed chiral Palladium(II) isobutyrate complexes, this guide focuses on a well-documented representative system utilizing a generic Palladium(II) carboxylate precursor with a mono-N-protected amino acid (MPAA) ligand, a strategy that is adaptable for various carboxylates, including isobutyrate.
The key to achieving enantioselectivity in these reactions lies in the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. Mono-N-protected amino acids (MPAAs) have proven to be a highly successful class of ligands for a wide range of Pd(II)-catalyzed enantioselective C-H functionalization reactions.[1][2] These bifunctional ligands coordinate to the palladium center and participate in the C-H cleavage step, creating a rigid and predictable chiral environment.[1]
Core Concepts and Mechanism
The prevailing mechanism for many Pd(II)-catalyzed C-H functionalization reactions is the Concerted Metalation-Deprotonation (CMD) pathway.[1] In this process, the chiral ligand, bound to the palladium center, acts as an internal base to abstract a proton while the palladium atom coordinates to the carbon, forming a palladacycle intermediate. The stereochemistry of this intermediate is dictated by the chiral ligand, and this chirality is then transferred to the product in subsequent steps.
The catalytic cycle can generally be categorized as either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle, depending on the specific transformation and coupling partners involved.[2] For instance, cross-coupling reactions with organoboron reagents often proceed through a Pd(II)/Pd(0) cycle, while oxidatively-coupled reactions can involve a Pd(II)/Pd(IV) pathway.[2]
Experimental Protocols
The following protocols are representative examples for the synthesis of a chiral palladium catalyst in situ and its application in an asymmetric C-H arylation reaction. These can be adapted for different substrates, coupling partners, and chiral ligands.
Protocol 1: General Procedure for In Situ Generation of the Chiral Palladium(II) Catalyst
This protocol describes the formation of the active chiral catalyst from a palladium(II) carboxylate precursor and a chiral mono-N-protected amino acid (MPAA) ligand.
Materials:
-
Palladium(II) carboxylate (e.g., Palladium(II) acetate, this compound)
-
Chiral MPAA ligand (e.g., Boc-L-Valine, Ac-L-Leucine)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Palladium(II) carboxylate (1.0 eq.).
-
Add the chiral MPAA ligand (1.0-1.2 eq.).
-
Add the desired volume of anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral palladium complex. This solution is then used directly in the subsequent catalytic reaction.
Protocol 2: Asymmetric C(sp³)-H Arylation of an Aliphatic Carboxylic Acid Derivative
This protocol details a typical procedure for the enantioselective arylation of a β-C(sp³)-H bond, a challenging yet highly valuable transformation.
Materials:
-
Substrate (e.g., an N-aryl amide of a carboxylic acid with prochiral C-H bonds) (1.0 eq.)
-
Arylboronic acid or ester (1.5-2.0 eq.)
-
Palladium(II) carboxylate (e.g., Pd(OAc)₂, 5-10 mol%)
-
Chiral MPAA ligand (e.g., Boc-L-isoleucine-OH, 10-20 mol%)
-
Oxidant (e.g., Benzoquinone (BQ), 1.0-2.0 eq.)
-
Additive (e.g., Silver salt like Ag₂CO₃, 1.0-2.0 eq.)
-
Anhydrous solvent (e.g., t-Amyl alcohol)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the substrate (0.2 mmol, 1.0 eq.), arylboronic acid (0.3 mmol, 1.5 eq.), Palladium(II) carboxylate (0.01 mmol, 5 mol%), chiral MPAA ligand (0.02 mmol, 10 mol%), oxidant (0.2 mmol, 1.0 eq.), and additive (0.2 mmol, 1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched arylated product.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or SFC.
Data Presentation
The efficacy of different chiral ligands and reaction conditions is typically evaluated based on the yield and enantiomeric excess of the desired product. The following table summarizes representative data from the literature for Pd(II)-catalyzed asymmetric C-H functionalization reactions using MPAA ligands.
| Entry | Substrate | Coupling Partner | Chiral Ligand | Pd Source | Yield (%) | ee (%) | Reference |
| 1 | N-(2-pyridyl)isopropylamine | Phenylboronic acid | (-)-Men-Leu-OH | Pd(OAc)₂ | 85 | 90 | [1] |
| 2 | Cyclobutanecarboxamide | 4-Fluorophenylboronic acid | Boc-L-Leu-NHOMe | Pd(OAc)₂ | 75 | 92 | [3] |
| 3 | Phenylacetic acid derivative | Styrene | Boc-L-Ile-OH | Pd(OAc)₂ | 68 | 85 | [2] |
| 4 | 2-Alkylpyridine | Iodobenzene | Ac-L-Ile-OH | Pd(OAc)₂ | 72 | 88 | [1] |
Visualizations
Catalytic Cycle for Asymmetric C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the Pd(II)/Pd(0)-catalyzed asymmetric C-H arylation of an aliphatic amide.
Fig. 1: Catalytic Cycle A simplified representation of the Pd(II)/Pd(0) catalytic cycle for asymmetric C-H arylation.
Experimental Workflow
The following diagram outlines the general workflow for setting up and analyzing a typical asymmetric catalysis experiment.
Fig. 2: Experimental Workflow A flowchart illustrating the key steps in a typical asymmetric catalysis experiment.
References
- 1. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Green Chemistry Applications of Palladium(II) Carboxylates
Introduction
While specific green chemistry applications for Palladium(II) isobutyrate are not extensively documented in scientific literature, Palladium(II) acetate (Pd(OAc)₂), a closely related carboxylate, serves as a versatile and widely studied catalyst in sustainable chemical synthesis.[1][2][3] These application notes will focus on the green chemistry applications of Palladium(II) acetate as a representative catalyst for Palladium(II) carboxylates, providing researchers, scientists, and drug development professionals with detailed protocols and data for its use in key organic transformations. The principles and methodologies described herein are expected to be broadly applicable to other Palladium(II) carboxylates.
The core of green chemistry lies in the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4][5] In this context, Palladium(II) acetate has emerged as a valuable tool, facilitating reactions under milder conditions, often in environmentally benign solvents like water, and enabling the development of recyclable catalytic systems.[4][6][7]
Application Note 1: Ligand-Free Mizoroki-Heck Reaction in Aqueous Media
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, typically involving the coupling of an unsaturated halide with an alkene.[8] Traditional protocols often rely on phosphine ligands, which can be toxic and air-sensitive. This application note details a green, ligand-free approach using Palladium(II) acetate in an aqueous solvent system.[9]
Key Advantages:
-
Elimination of Toxic Ligands: The absence of phosphine ligands enhances the safety and sustainability of the process.
-
Use of Green Solvents: The reaction is performed in a mixture of water and DMSO, reducing the reliance on volatile organic compounds.[9]
-
High Catalytic Activity: Palladium(II) acetate demonstrates high activity under these conditions, leading to efficient conversions.[9]
Quantitative Data Summary:
| Entry | Aryl Halide | Alkene | Base | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | K₂CO₃ | H₂O/DMSO (2:1) | 100 | 2 | 98 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | H₂O/DMSO (2:1) | 100 | 3 | 95 |
| 3 | 1-Iodonaphthalene | Styrene | K₂CO₃ | H₂O/DMSO (2:1) | 100 | 2 | 96 |
| 4 | 4-Iodotoluene | Methyl methacrylate | K₂CO₃ | H₂O/DMSO (2:1) | 100 | 4 | 92 |
Table 1: Summary of yields for the ligand-free Mizoroki-Heck reaction using Palladium(II) acetate in aqueous media. Data compiled from representative literature.[9]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), potassium carbonate (2.0 mmol), and Palladium(II) acetate (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a 2:1 mixture of deionized water and dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature and diluted with water (10 mL). The product is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic Cycle Visualization:
Figure 1: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Application Note 2: Suzuki-Miyaura Cross-Coupling in Water at Room Temperature
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds.[10][11] Green chemistry principles have driven the development of protocols that utilize water as a solvent and operate under mild conditions.[10][12] This application note describes a ligand-free Suzuki-Miyaura coupling using Palladium(II) acetate in water at room temperature.
Key Advantages:
-
Aqueous Medium: The use of water as the solvent aligns with green chemistry principles by avoiding hazardous organic solvents.[10]
-
Mild Reaction Conditions: The reaction proceeds at room temperature, reducing energy consumption.[10]
-
Ligand-Free: This protocol avoids the use of often expensive and air-sensitive phosphine ligands.
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Water | RT | 12 | 95 |
| 2 | 3-Bromopyridine | 4-Methylphenylboronic acid | K₃PO₄ | Water | RT | 14 | 92 |
| 3 | 4-Iodoacetophenone | Phenylboronic acid | K₃PO₄ | Water | RT | 10 | 98 |
| 4 | 1-Bromonaphthalene | 3-Methoxyphenylboronic acid | K₃PO₄ | Water | RT | 16 | 90 |
Table 2: Summary of yields for the ligand-free Suzuki-Miyaura coupling using Palladium(II) acetate in water at room temperature. Data compiled from representative literature.[10]
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol) in deionized water (10 mL).
-
Catalyst Addition: Add Palladium(II) acetate (0.01 mmol, 1 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC or GC.
-
Work-up: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Catalytic Cycle Visualization:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 3: Recyclable Palladium(II) Acetate Catalyst for Sustainable Cross-Coupling
A significant challenge in homogeneous catalysis is the recovery and reuse of the precious metal catalyst.[7][13] Microencapsulation of Palladium(II) acetate in a polyurea matrix offers a robust and recyclable heterogeneous catalyst system that can be used in both conventional solvents and supercritical CO₂.[6][7]
Key Advantages:
-
Catalyst Recyclability: The encapsulated catalyst can be easily recovered by simple filtration and reused multiple times with minimal loss of activity.[6][7]
-
Low Leaching: The polyurea matrix effectively prevents the leaching of palladium into the product, which is crucial for pharmaceutical applications.
-
Versatility: This catalytic system is effective for a range of phosphine-free cross-coupling reactions.[6]
Experimental Workflow:
Figure 3: Experimental workflow for a recyclable polyurea-encapsulated Palladium(II) acetate catalyst system.
General Protocol for Catalyst Recycling:
-
Reaction: Perform the cross-coupling reaction as per the protocols described in Application Notes 1 or 2, substituting the standard Palladium(II) acetate with the polyurea-encapsulated version.
-
Recovery: After the reaction is complete, cool the mixture and recover the encapsulated catalyst by vacuum filtration.
-
Washing: Wash the recovered catalyst sequentially with water and an organic solvent (e.g., acetone or ethanol) to remove any adsorbed impurities and residual product.
-
Drying: Dry the catalyst under vacuum.
-
Reuse: The dried catalyst can be directly used in a subsequent reaction cycle. The catalytic activity is typically maintained for up to five cycles.[7]
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment. Reaction conditions may need to be optimized for specific substrates.
References
- 1. nbinno.com [nbinno.com]
- 2. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]
- 3. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 4. partinchem.com [partinchem.com]
- 5. gctlc.org [gctlc.org]
- 6. Polyurea-encapsulated palladium(II) acetate: a robust and recyclable catalyst for use in conventional and supercritical media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. greenering.org [greenering.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Palladium(II) Isobutyrate-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium(II) isobutyrate-catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides and FAQs
1. Low or No Yield
Question: I am observing very low or no yield in my reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this compound-catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity:
-
Decomposition: A primary cause of low yield is the decomposition of the Pd(II) catalyst to palladium black (Pd(0) precipitate).[1] This is often observed as a black solid crashing out of the reaction mixture. To mitigate this, consider the following:
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Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst. Sterically bulky and electron-rich phosphine ligands can prevent catalyst aggregation.
-
Reaction Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if your substrates or ligands are sensitive to oxygen. Degassing the solvent prior to use can also be beneficial.
-
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to increased side reactions and cost. Optimization of the catalyst loading is recommended, starting from the concentration reported in similar literature protocols.
-
-
Reaction Conditions:
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Temperature: The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may be too slow. If it is too high, catalyst decomposition may be accelerated. A temperature screening experiment is advisable.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Nonpolar solvents like toluene or THF, and polar aprotic solvents like DMF or acetonitrile are commonly used. The choice of solvent should be guided by the solubility of the reactants and the specific reaction being performed.
-
Additives: The presence of a suitable base or other additives is often critical. The type and stoichiometry of the base should be optimized. In some C-H activation reactions, additives like carboxylic acids can act as proton shuttles and influence the reaction's efficiency.
-
-
Starting Materials:
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Purity: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous, if required by the reaction.
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Substrate Reactivity: Some substrates are inherently less reactive. If you are working with a challenging substrate, you may need to employ more forcing conditions (higher temperature, longer reaction time) or screen different ligands and additives.
-
2. Catalyst Decomposition (Palladium Black Formation)
Question: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
Answer:
The black precipitate is likely palladium black, which is finely divided palladium metal (Pd(0)).[1] Its formation indicates the decomposition of your active Pd(II) catalyst, leading to a loss of catalytic activity.
-
Causes:
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Instability of the Catalytic Species: The active catalytic species may be unstable under the reaction conditions.
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Absence of Stabilizing Ligands: Insufficient or inappropriate ligation can lead to the aggregation of palladium atoms.
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High Temperatures: Elevated temperatures can promote the thermal decomposition of the catalyst.
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Presence of Reducing Agents: Impurities or certain reagents in the reaction mixture can reduce the Pd(II) to Pd(0).
-
-
Prevention Strategies:
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Ligand Selection: Employ sterically hindered and electron-donating ligands to stabilize the palladium center and prevent aggregation.
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Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help minimize decomposition.
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Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative or reductive degradation pathways that lead to palladium black formation.
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Use of Co-solvents: In some cases, the addition of a co-solvent can help to stabilize the catalyst.
-
3. Poor Selectivity
Question: My reaction is producing a mixture of products. How can I improve the selectivity?
Answer:
Poor selectivity can manifest as the formation of regioisomers, stereoisomers, or byproducts from competing reaction pathways.
-
Ligand Control: The electronic and steric properties of the ligand play a significant role in controlling selectivity. Screening a range of ligands (e.g., monodentate vs. bidentate, different phosphines, or N-heterocyclic carbenes) is a common strategy to improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of different reaction pathways, thereby affecting selectivity. For example, in some Suzuki couplings, polar solvents favor reaction at a C-OTf bond, while nonpolar solvents favor a C-Cl bond.
-
Temperature Optimization: Reaction temperature can also impact selectivity. Running the reaction at a lower temperature may favor the desired product if the activation energy for the side reaction is higher.
-
Directing Groups: In C-H activation reactions, the choice of directing group on the substrate is paramount for controlling regioselectivity.
4. Product Purification
Question: How can I effectively remove residual palladium from my final product?
Answer:
Residual palladium in the final product can be a concern, especially in pharmaceutical applications. Several methods can be employed for its removal.
-
Chromatography: Column chromatography on silica gel is a common and often effective method for removing the majority of palladium residues.
-
Metal Scavengers: For very low levels of palladium, the use of metal scavenging resins can be highly effective. These are solid-supported materials with functional groups that chelate to the palladium, allowing it to be filtered off.
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Crystallization: Recrystallization of the final product can also help to reduce the amount of palladium impurity.
-
Activated Carbon: Treatment of a solution of the product with activated carbon can sometimes be effective in adsorbing residual palladium.
Data Presentation
The choice of the carboxylate ligand on the Palladium(II) catalyst can influence the yield of the reaction. The following table summarizes the yields for a twofold palladium(II)-catalyzed oxidative cyclization reaction using different palladium carboxylates.
| Catalyst | Yield (%) |
| Palladium(II) acetate | 80 |
| Palladium(II) propionate | 52 |
| This compound | 61 |
| Palladium(II) pivalate | 65 |
| Palladium(II) benzoate | 6 |
| Palladium(II) trifluoroacetate | 12 |
Data adapted from a study on the synthesis of 1,1′-bicarbazoles by sequential iron(III)- and palladium(II)-catalyzed oxidative coupling reactions.[1] This data suggests that while palladium(II) acetate provided the highest yield in this specific reaction, this compound is also a competent catalyst. The electronic and steric properties of the isobutyrate ligand can influence the catalyst's reactivity and stability.
Experimental Protocols
1. General Protocol for a this compound-Catalyzed Heck Reaction (Adapted)
This is a general procedure and may require optimization for specific substrates.
-
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Alkene
-
Phosphine ligand (e.g., triphenylphosphine, a Buchwald ligand)
-
Base (e.g., triethylamine, potassium carbonate)
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Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1-5 mol%) and the phosphine ligand (1-2 equivalents relative to palladium).
-
Add the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove any precipitated palladium black and the inorganic base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
2. Detailed Protocol for a this compound-Catalyzed Oxidative Cyclization
This protocol is based on a literature procedure for the synthesis of 1,1′-bicarbazoles.[1]
-
Materials:
-
2,2′-bis(arylamino)-1,1′-biaryl substrate
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
-
Procedure:
-
In a reaction vial, combine the 2,2′-bis(arylamino)-1,1′-biaryl substrate (1.0 equivalent), this compound (15 mol%), and potassium carbonate (15 mol%).
-
Add pivalic acid as the solvent.
-
Seal the vial and heat the reaction mixture at 160 °C in the air for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,1′-bicarbazole.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Simplified Pd(II)/Pd(0) catalytic cycle for a Heck reaction.
References
Troubleshooting common issues in Palladium(II) isobutyrate catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palladium(II) isobutyrate in their catalytic reactions. While specific data for this compound is limited in publicly available literature, the principles and troubleshooting strategies outlined here are based on extensive research into Palladium(II) carboxylates, particularly Palladium(II) acetate, and are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working or giving a very low yield. What are the most common initial checks?
A1: When encountering low or no product yield, begin with these fundamental checks:
-
Reagent Quality: Ensure the purity and integrity of all starting materials, solvents, and additives. Palladium catalysts, in particular, can be sensitive to impurities.
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen and moisture. Confirm that your reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: The this compound may be inactive. Consider using a fresh batch or a different supplier. The color of the catalyst can sometimes be an indicator of its quality.
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Temperature fluctuations can significantly impact reaction rates and catalyst stability.
Q2: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black (Pd(0) nanoparticles), which forms from the reduction of the active Pd(II) catalyst.[1][2] This is a common catalyst deactivation pathway. To prevent its formation:
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and preventing aggregation.[3] Electron-rich and sterically demanding phosphine ligands can sometimes stabilize the catalytic species.
-
Oxidant: In many Pd(II)-catalyzed C-H activation reactions, an oxidant is used to regenerate the active catalyst. Ensure the oxidant is added in the correct stoichiometry and is of good quality.
-
Reaction Conditions: High temperatures and prolonged reaction times can promote catalyst decomposition. Consider optimizing these parameters.
Q3: How does the isobutyrate ligand compare to the more common acetate ligand in Palladium(II) catalysis?
A3: While direct comparative studies are scarce, the carboxylate ligand can influence the catalyst's solubility, stability, and reactivity. The isobutyrate ligand is bulkier than the acetate ligand, which could potentially lead to differences in catalyst aggregation and stability. The electronic properties of the carboxylate can also play a role in the C-H activation step.[4] However, without specific studies, it is difficult to provide a definitive comparison. In practice, Palladium(II) acetate is more commonly used and extensively documented.
Q4: What is the typical catalytic cycle for a this compound-catalyzed C-H activation reaction?
A4: Palladium(II)-catalyzed C-H functionalization can proceed through different catalytic cycles, primarily the Pd(II)/Pd(IV) and Pd(II)/Pd(0) cycles. The operative pathway depends on the oxidant and other reaction conditions.[5][6][7][8]
-
Pd(II)/Pd(IV) Cycle: This is often proposed when strong oxidants like PhI(OAc)₂ are used. The cycle involves C-H activation to form a palladacycle, oxidation of Pd(II) to Pd(IV), and subsequent reductive elimination to form the product and regenerate the Pd(II) catalyst.[2][5]
-
Pd(II)/Pd(0) Cycle: In the absence of a strong external oxidant, the reaction may proceed through a Pd(II)/Pd(0) cycle. This involves C-H activation, followed by a coupling step (e.g., with an olefin or organometallic reagent) and reductive elimination to yield the product and Pd(0). The Pd(0) is then re-oxidized to Pd(II) to complete the cycle.
Troubleshooting Common Issues
Below are common problems encountered during this compound catalysis and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of this compound. Ensure proper storage to prevent degradation. |
| Insufficiently inert atmosphere | Degas solvents thoroughly and maintain a positive pressure of inert gas (Ar or N₂). | |
| Incorrect reaction temperature | Optimize the reaction temperature. A temperature screen can be beneficial. | |
| Poor quality of reagents or solvents | Use freshly distilled/purified solvents and high-purity reagents. | |
| Inappropriate ligand or no ligand | Screen different ligands (phosphines, N-heterocyclic carbenes, etc.) to stabilize the catalyst and promote the desired reactivity. | |
| Catalyst Decomposition (Formation of Palladium Black) | Catalyst aggregation | Increase ligand concentration or use a more sterically demanding ligand.[3] |
| High temperature | Reduce the reaction temperature. | |
| Presence of reducing impurities | Purify all reagents and solvents to remove potential reducing agents. | |
| Poor Selectivity (Regio- or Chemoselectivity) | Incorrect ligand | The electronic and steric properties of the ligand can significantly influence selectivity. Screen a variety of ligands.[3] |
| Reaction temperature | Temperature can affect the selectivity of competing reaction pathways. | |
| Additives | The presence of certain additives (e.g., acids, bases, salts) can influence selectivity. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Add a fresh portion of the catalyst or ligand. |
| Product inhibition | If the product coordinates strongly to the catalyst, it can inhibit further reaction. Consider running the reaction at a lower concentration. |
Key Experimental Protocols
General Protocol for a this compound-Catalyzed C-H Arylation (Hypothetical)
This is a generalized protocol based on common procedures for Pd(II)-catalyzed C-H arylations and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (X mol%), ligand (Y mol%), and any solid additives (e.g., base, oxidant).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add the aryl halide, the C-H substrate, and the solvent.
-
Reaction: Place the sealed tube in a preheated oil bath and stir for the desired time.
-
Workup: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove palladium residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing Catalytic Processes
Catalytic Cycle for Pd(II)/Pd(IV) C-H Activation
Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for C-H functionalization.
Troubleshooting Workflow for a Failed Palladium-Catalyzed Reaction
Caption: A logical workflow for troubleshooting a failed Pd-catalyzed reaction.
Relationship between Common Problems and Causes
Caption: Relationship between common issues and their potential root causes.
References
- 1. Ligand effects in the non-alternating CO-ethylene copolymerization by palladium(II) catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Palladium(II) isobutyrate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in reactions catalyzed by Palladium(II) isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed in this compound-catalyzed C-H activation and cross-coupling reactions?
A1: While specific byproducts are substrate-dependent, several common classes of side products can be anticipated in this compound-catalyzed reactions. These include:
-
Homocoupled Products: Dimerization of the starting materials (e.g., aryl-aryl or vinyl-vinyl coupling) can occur, particularly at higher temperatures or when the desired cross-coupling is slow.
-
Reduced Substrates: The starting material may be reduced, especially if hydrogen sources are present or if certain side reactions generate palladium hydride species.
-
Isomerized Olefins: In reactions involving alkenes (e.g., Heck-type reactions), isomerization of the double bond in the product or starting material can occur.
-
Products from Ligand Scrambling: The isobutyrate ligand can be displaced by other coordinating species in the reaction mixture, potentially leading to the formation of byproducts derived from these new catalytic species.
-
Palladium Black: The formation of insoluble, catalytically inactive palladium(0) nanoparticles or aggregates, known as palladium black, is a common deactivation pathway that can lead to incomplete conversion and lower yields.
Q2: How can I detect and identify these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile byproducts. The gas chromatogram separates the components of the reaction mixture, and the mass spectrometer provides mass information for each component, allowing for their identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for characterizing the structure of both the desired product and any significant byproducts. 2D NMR techniques like COSY and HSQC can further aid in structure elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating non-volatile components of the reaction mixture. When coupled with a mass spectrometer (LC-MS), it can provide molecular weight information for the separated components.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the complexity of the reaction mixture and to get a preliminary indication of the number of byproducts formed.
Q3: What is the role of the isobutyrate ligand compared to the more common acetate ligand in palladium-catalyzed reactions?
A3: The carboxylate ligand, such as isobutyrate or acetate, can influence the reaction's efficiency and selectivity. The nature of the carboxylate can affect the solubility of the palladium salt, the lability of the ligand, and the electronic properties of the palladium center. While acetate is more commonly used, isobutyrate, being slightly bulkier, might offer different reactivity or selectivity profiles in certain transformations. The efficiency of palladium-catalyzed C-C and C-N bond formation can be highly dependent on the nature of the carboxylate ligand and any carboxylate additives.[2][3] The choice between isobutyrate and acetate may depend on the specific substrates and reaction conditions, and optimization may be required.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Palladium Black
Symptoms:
-
The reaction mixture turns black or a black precipitate forms.
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Catalyst Decomposition: The Pd(II) catalyst is being reduced to Pd(0) too quickly, leading to the formation of inactive palladium black. | 1. Lower the reaction temperature: High temperatures can accelerate catalyst decomposition. 2. Add a stabilizing ligand: Phosphine ligands or N-heterocyclic carbenes (NHCs) can coordinate to the palladium center and stabilize the active catalytic species. 3. Use a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst can help to stabilize the palladium catalyst. |
| Impurities in Reagents or Solvents: Impurities can poison the catalyst. | 1. Use high-purity reagents and solvents: Ensure that all starting materials, reagents, and solvents are of high purity and are appropriately dried and degassed. |
| Incorrect Stoichiometry: An incorrect ratio of reactants or additives can lead to side reactions and catalyst deactivation. | 1. Optimize the stoichiometry: Systematically vary the ratio of the substrate, coupling partner, base, and any additives to find the optimal conditions. |
Issue 2: Significant Formation of Homocoupled Byproducts
Symptoms:
-
GC-MS or NMR analysis shows the presence of symmetrical dimers of the starting materials.
-
The desired cross-coupled product is contaminated with homocoupled impurities that may be difficult to separate.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Slow Transmetalation or Oxidative Addition: If the desired cross-coupling pathway is slow, the competing homocoupling reaction can become significant. | 1. Choose an appropriate ligand: The electronic and steric properties of the ligand can significantly influence the rates of the elementary steps in the catalytic cycle. Experiment with different ligands to accelerate the desired reaction.[4] 2. Change the solvent: The polarity of the solvent can affect the rates of oxidative addition and transmetalation. 3. Use a more reactive coupling partner: For example, in Suzuki couplings, arylboronic acids are generally more reactive than arylboronates. |
| High Reaction Temperature: Elevated temperatures can promote homocoupling. | 1. Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress homocoupling. |
Issue 3: Formation of Isomerized Byproducts
Symptoms:
-
In reactions involving olefins, NMR analysis reveals the presence of isomers of the desired product with the double bond in a different position.
Possible Causes and Solutions:
| Possible Cause | Solution |
| β-Hydride Elimination and Re-insertion: The formation of a palladium hydride intermediate can lead to the isomerization of the olefin through a series of β-hydride elimination and re-insertion steps. | 1. Add a hydride scavenger: Certain additives can react with and remove palladium hydride species from the reaction mixture. 2. Choose a ligand that disfavors β-hydride elimination: Bulky ligands can sterically hinder the formation of the required geometry for β-hydride elimination. 3. Use a base that does not promote isomerization: The choice of base can influence the stability of the palladium hydride species. |
Experimental Protocols
General Protocol for a this compound-Catalyzed Heck-type Olefination
This protocol provides a general starting point for a Heck-type reaction. The specific conditions, including temperature, reaction time, and stoichiometry, should be optimized for each specific substrate combination.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1-5 mol%), a suitable ligand (e.g., a phosphine ligand, 1-10 mol%), and a base (e.g., K2CO3, NaOAc, or an amine, 1.5-2.5 equivalents).
-
Addition of Reactants: Add the aryl halide or triflate (1 equivalent) and the olefin (1.1-1.5 equivalents) to the flask, followed by the addition of a dry, degassed solvent (e.g., DMF, DMAc, or toluene).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
GC Separation: Use a suitable GC column and temperature program to separate the components of the mixture.
-
MS Analysis: As the components elute from the GC column, they will be ionized and their mass-to-charge ratio will be determined by the mass spectrometer.
-
Data Analysis: Compare the obtained mass spectra with a library of known compounds to identify the byproducts. The peak area in the chromatogram can be used for semi-quantitative analysis.
Visualizations
Caption: Workflow for the identification and minimization of byproducts.
Caption: A simplified catalytic cycle for a Heck-type reaction.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. Reaction gas chromatography/mass spectrometry. 2—the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry | NIST [nist.gov]
- 2. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Palladium(II) Isobutyrate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from Palladium(II) isobutyrate-catalyzed reactions.
Troubleshooting Guides
Issue 1: Persistent Palladium Contamination in the Final Product
Symptom: The final product, after initial purification, shows significant palladium residues (often observed as a black or greyish precipitate or confirmed by analytical techniques like ICP-MS).
Possible Causes:
-
Incomplete removal of the palladium catalyst: Standard purification methods like direct crystallization or simple solvent extraction may not be sufficient to remove all palladium species.[1][2]
-
Formation of soluble palladium complexes: The reaction product or impurities might form stable, soluble complexes with palladium, making it difficult to separate.[2]
-
Colloidal palladium formation: Metallic palladium can form fine, colloidal particles that are difficult to remove by simple filtration.[3]
Troubleshooting Steps:
-
Filtration through Celite®: As a first step, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[3] This can remove insoluble metallic palladium and other inorganic salts.[3]
-
Column Chromatography: This is a common and often effective method to remove palladium residues along with other organic byproducts.[1][3] However, significant levels of palladium can still remain after chromatography.[1]
-
Scavenging Agents: For stringent palladium removal, the use of scavenging agents is highly recommended, especially after column chromatography.[1][2] These are solid-supported or soluble reagents that selectively bind to palladium.
-
Thiol-based scavengers: Reagents like silica-supported 2,4,6-trimercaptotriazine (Si-TMT) are very effective in reducing palladium levels to below 100 ppm.[1][4]
-
Polystyrene-bound scavengers: Polystyrene-bound 2,4,6-trimercapto-s-triazine (polystyrene-bound TMT) has been shown to drastically decrease residual palladium levels.[4][5]
-
-
Recrystallization: This can be an effective method for purifying crystalline products and reducing palladium content, sometimes significantly.[2] The choice of solvent is crucial for successful recrystallization.[6][7][8]
-
Solvent Extraction: Liquid-liquid extraction can be used to separate and purify products, though it may require multiple washes and large solvent volumes to be effective for palladium removal.[2][9]
Experimental Workflow for Palladium Removal:
Caption: A general workflow for the purification of products from palladium-catalyzed reactions.
Issue 2: Low Yield After Purification
Symptom: The final isolated yield of the desired product is significantly lower than expected after purification.
Possible Causes:
-
Product loss during column chromatography: The product may be adsorbing strongly to the silica gel or co-eluting with impurities.
-
Product decomposition: The product might be unstable under the purification conditions (e.g., acidic or basic conditions on silica gel, high temperatures during solvent removal).
-
Inefficient extraction: During liquid-liquid extraction, the product may have significant solubility in the aqueous phase.
-
Poor recovery from recrystallization: Using an inappropriate solvent system can lead to the product remaining in the mother liquor.[7]
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems (e.g., varying polarity) to achieve better separation and product elution.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica, if your compound is sensitive to silica gel.
-
Dry Loading: If the product is not very soluble in the eluent, consider adsorbing it onto a small amount of silica gel before loading it onto the column.
-
-
Modify Extraction Procedure:
-
pH Adjustment: If your product has acidic or basic functional groups, adjusting the pH of the aqueous phase can significantly improve its partitioning into the organic layer.
-
Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous phase can decrease the solubility of the organic product and drive it into the organic layer.[3]
-
-
Refine Recrystallization Protocol:
-
Solvent Screening: Systematically screen for a suitable solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures.[8]
-
Controlled Cooling: Allow the solution to cool slowly to promote the formation of pure crystals.[8] Rapid cooling can lead to the precipitation of impurities along with the product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions besides residual palladium?
A1: Besides residual palladium, common impurities can include:
-
Unreacted starting materials.
-
Homocoupling byproducts of the starting materials.
-
Byproducts from ligand decomposition.
-
Inorganic salts from the reaction workup.
Q2: How can I choose the right purification strategy for my specific product?
A2: The choice of purification strategy is highly dependent on the properties of your product and the nature of the impurities.[2]
-
For thermally stable, non-polar to moderately polar compounds: Column chromatography is often the first choice.[3]
-
For crystalline solids: Recrystallization can be a highly effective method for achieving high purity.[2]
-
When very low palladium levels are required (e.g., for pharmaceutical applications): A combination of column chromatography followed by treatment with a scavenging agent is recommended.[1]
-
For large-scale purifications: Solvent extraction and recrystallization are often more practical than chromatography.[2]
Decision Tree for Purification Strategy:
Caption: A decision tree to guide the selection of a purification strategy.
Q3: Are there any "green" or more sustainable purification methods?
A3: Yes, several approaches aim to make the purification process more environmentally friendly:
-
Organic Solvent Nanofiltration (OSN): This membrane-based technology can be used to separate the product from the palladium catalyst, allowing for catalyst recycling.[3][10]
-
Using Greener Solvents: Employing bio-derived or less toxic solvents for extraction and chromatography can reduce the environmental impact.[11]
-
Catalyst Recycling: Some reaction conditions and purification strategies are designed to allow for the recovery and reuse of the palladium catalyst.[11]
Data Presentation
Table 1: Effectiveness of Different Purification Methods on Palladium Removal
| Purification Method | Average Palladium Removal Efficiency | Final Palladium Level (ppm) | Reference |
| Column Chromatography | ~90% | < 100 (in over half of cases) | [1] |
| Column Chromatography + Scavenging Resin | ~98% | < 50 (in most cases) | [1] |
| Polystyrene-bound TMT | Drastic decrease | < 10 | [4] |
| Recrystallization | Significant reduction | < 1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Filtration through Celite®
-
Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare a Celite® pad by packing a 1-2 cm layer of Celite® into a sintered glass funnel.
-
Pre-wet the Celite® pad with the same solvent used to dilute the reaction mixture.
-
Slowly pour the diluted reaction mixture through the Celite® pad.
-
Wash the Celite® pad with additional solvent to ensure all the product is collected.[3]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of insoluble palladium.[3]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
Effect of additives on Palladium(II) isobutyrate catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Palladium(II) isobutyrate in catalytic reactions.
Troubleshooting Guides
Low or no catalytic activity is a common issue in palladium-catalyzed reactions. The following guides address specific problems you might encounter and provide step-by-step troubleshooting advice.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Source and Purity: Ensure the this compound is from a reputable supplier and has not degraded. Older batches can lose activity. 2. Pre-activation: Some reactions may benefit from a pre-activation step. While Pd(II) is often used directly, reduction to Pd(0) is sometimes necessary to initiate the catalytic cycle for cross-coupling reactions.[1] 3. Catalyst Loading: The catalyst loading might be too low. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Ineffective Additives | 1. Ligand Choice: The chosen ligand may not be optimal for the specific transformation. Electron-rich and bulky ligands can enhance the reactivity of the palladium center.[2] For C-H functionalization, mono-N-protected amino acids have proven effective.[3] 2. Base Selection: The strength and solubility of the base are crucial.[4] For Mizoroki-Heck reactions, bases like triethylamine (TEA) are common. The conversion can be sensitive to the choice of base.[4] 3. Oxidant Issues (for oxidative catalysis): If the reaction requires an oxidant to regenerate the Pd(II) catalyst, ensure it is active and added in the correct stoichiometry. Common oxidants include benzoquinone (BQ), molecular oxygen (O₂), and peroxides like tert-butyl hydroperoxide (TBHP).[5][6][7] |
| Reaction Conditions | 1. Temperature: The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition.[4] Optimize the temperature by running small-scale experiments at different temperatures. 2. Solvent: The solvent can significantly impact the reaction rate and selectivity.[6] Ensure the reactants and catalyst are sufficiently soluble. Common solvents for palladium catalysis include THF, DMF, and toluene. 3. Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Substrate Issues | 1. Purity: Impurities in the starting materials can poison the catalyst. Purify the substrates before use. 2. Steric Hindrance: Highly sterically hindered substrates may react slowly or not at all. More forcing conditions (higher temperature, higher catalyst loading) might be necessary.[8] |
Issue 2: Catalyst Deactivation
Possible Causes and Solutions
| Cause | Identification | Prevention and Remedy |
| Palladium Black Formation | The reaction mixture turns black, and a precipitate forms. This indicates the reduction of Pd(II) to Pd(0) and subsequent aggregation.[9] | - Use of Ligands: Appropriate ligands can stabilize the palladium species in the solution and prevent aggregation.[10] - Controlled Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times that can promote catalyst decomposition. |
| Coking | A dark, insoluble material coats the catalyst or forms in the reaction mixture, particularly in high-temperature reactions with organic substrates.[11] | - Optimize Temperature: Lowering the reaction temperature can reduce coking. - Solvent Choice: Using a solvent that can dissolve potential coke precursors can be beneficial. |
| Poisoning | The reaction stops prematurely or fails to initiate. | - Substrate and Reagent Purity: Ensure all reagents and solvents are free from catalyst poisons like sulfur compounds (e.g., thiols, H₂S) or nitro compounds.[11] - Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can lead to unwanted side reactions and catalyst deactivation in some catalytic cycles.[1] |
| Leaching | In heterogeneous systems, the palladium can detach from the support, leading to a loss of activity and contamination of the product.[12] | - Support Modification: Modifying the support material can improve the interaction with the palladium particles.[11] - Ligand Design: Ligands that strongly coordinate to the palladium can help anchor it to the support. |
Frequently Asked Questions (FAQs)
Q1: What is the role of ligands when using this compound?
A1: Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst. They can:
-
Enhance Reactivity: By tuning the electronic properties of the palladium center, ligands can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]
-
Improve Selectivity: Chiral ligands can be used to achieve enantioselectivity in asymmetric catalysis.[3] Ligands can also influence regioselectivity by directing the catalyst to a specific reaction site.[13]
-
Increase Stability: Ligands can prevent the aggregation of palladium nanoparticles into inactive palladium black, thereby extending the catalyst's lifetime.[10]
-
Enable Difficult Transformations: Specific ligands, such as mono-N-protected amino acids (MPAA), have been shown to be critical for challenging reactions like C(sp³)–H lactonization by enabling a Pd(II)/Pd(IV) catalytic cycle.[5]
Q2: How do I choose the right oxidant for a reaction involving this compound?
A2: The choice of oxidant is critical for reactions that proceed through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle where the active catalyst needs to be regenerated.
-
For Pd(II)/Pd(0) cycles: The oxidant reoxidizes Pd(0) back to Pd(II). Common choices include molecular oxygen (O₂), often used in aerobic oxidations, and benzoquinone (BQ).[6][7][14]
-
For Pd(II)/Pd(IV) cycles: Stronger oxidants are often required to promote the oxidation of Pd(II) to Pd(IV). Peroxides, such as tert-butyl hydroperoxide (TBHP), have been successfully employed for this purpose, for instance, in C-H lactonization reactions.[5] The choice of oxidant can also influence the reaction's pH, which in turn can affect the catalytic cycle and product selectivity.[15]
Q3: What is the function of a base in this compound catalyzed reactions?
A3: A base is often a critical additive in many palladium-catalyzed reactions, such as the Mizoroki-Heck and Suzuki-Miyaura couplings. Its primary roles include:
-
Neutralizing Acid Byproducts: In reactions like the Heck coupling, an acid (e.g., HBr) is generated. The base neutralizes this acid, preventing catalyst deactivation and promoting the catalytic cycle.
-
Facilitating Transmetalation (in Suzuki-Miyaura coupling): The base activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.
-
Promoting C-H Activation: In some C-H activation reactions, the base can act as a proton acceptor, facilitating the cleavage of the C-H bond.[5] The choice of base (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate) can significantly impact the reaction yield and should be optimized for each specific transformation.[4]
Q4: Can additives prevent catalyst deactivation?
A4: Yes, certain additives can help mitigate catalyst deactivation.
-
Ligands: As mentioned, ligands are crucial for stabilizing the active palladium species and preventing the formation of palladium black.[10]
-
Co-catalysts: In some cases, a co-catalyst can enhance stability. For example, the addition of platinum (Pt) has been shown to improve the heat resistance and dispersion of supported palladium particles, preventing deactivation.[11]
-
Phase-Transfer Agents: In biphasic systems, phase-transfer agents can improve the interaction between reactants in different phases, potentially reducing side reactions that lead to deactivation.
Experimental Protocols and Visualizations
Experimental Workflow for Troubleshooting a Low-Yield Reaction
The following diagram illustrates a systematic approach to troubleshooting a low-yield reaction catalyzed by this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Generalized Catalytic Cycle for Pd(II)-Catalyzed C-H Activation/Functionalization
This diagram outlines a general catalytic cycle for reactions involving this compound, highlighting the key roles of additives.
Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for C-H functionalization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium compounds - Wikipedia [en.wikipedia.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. d-nb.info [d-nb.info]
- 10. Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage of air-sensitive Palladium(II) isobutyrate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of air-sensitive Palladium(II) isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
This compound, with the chemical formula C₈H₁₄O₄Pd, is a reddish-brown solid and a member of the organometallic palladium carboxylate family.[1] These compounds are often used as catalysts or precursors in various chemical reactions, including cross-coupling reactions.[2][3][4] Its air-sensitivity arises from the potential for the Palladium(II) center to be reduced to elemental palladium (Pd(0)), often observed as the formation of palladium black, upon exposure to air, moisture, or reducing agents.[5][6] This reduction leads to the deactivation of the catalyst. Additionally, like other metal carboxylates, it may be susceptible to hydrolysis.[7][8]
Q2: What are the primary signs of decomposition for this compound?
Visual inspection can often reveal decomposition. A key indicator is a color change from its typical reddish-brown to a darker, black solid, which suggests the formation of palladium black (Pd(0)).[5][6] Other signs of degradation can include a change in solubility or diminished catalytic activity in reactions.
Q3: How should I properly store this compound?
To ensure its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[9] The storage area should be cool, dry, and away from direct sunlight and heat sources. For long-term storage, a desiccator within a controlled atmosphere environment (e.g., a glovebox) is recommended.
Q4: Can I handle this compound on the open bench?
Due to its air-sensitive nature, handling this compound on an open bench is not recommended, as it can lead to decomposition and reduced performance in catalytic applications. All manipulations, including weighing and transferring the compound, should be performed under an inert atmosphere using either a glovebox or a Schlenk line.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds slowly. | Catalyst decomposition due to improper handling or storage. | Ensure the catalyst was handled exclusively under an inert atmosphere. Use a fresh batch of catalyst that has been properly stored. Consider preparing a stock solution of the catalyst in a dry, degassed solvent inside a glovebox for easier and more accurate dispensing. |
| Presence of impurities in reagents or solvents. | Use freshly distilled and degassed solvents. Ensure all other reagents are anhydrous and of high purity. | |
| A black precipitate (palladium black) forms in the reaction mixture. | Reduction of Pd(II) to Pd(0). | This indicates catalyst deactivation.[5][6] Ensure the reaction is set up under strictly anaerobic conditions. Degas all solvents and reagents thoroughly before use. The presence of reducing impurities in the starting materials could also be a cause. |
| Reaction temperature is too high. | While some reactions require elevated temperatures, excessive heat can promote the decomposition of the palladium catalyst.[1] Try running the reaction at a lower temperature if the protocol allows. | |
| Inconsistent reaction yields. | Inaccurate weighing of the catalyst due to its sensitivity. | Weigh the catalyst inside a glovebox using an analytical balance. Prepare a stock solution of the catalyst in a dry, degassed solvent to improve accuracy and consistency of addition. |
| Partial decomposition of the catalyst. | If the catalyst has been stored for a long time or handled improperly, its activity may be compromised. It is advisable to use a fresh vial of the catalyst. |
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative and moisture-induced decomposition. |
| Temperature | Cool, dry place (refer to product label for specific temperature range) | Minimizes thermal decomposition. Palladium acetate, a similar compound, decomposes at 200-300 °C.[11] |
| Container | Tightly sealed, opaque glass vial | Protects from air, moisture, and light. |
| Handling | Glovebox or Schlenk line | Essential for maintaining an inert atmosphere during all manipulations.[10] |
Experimental Protocols
Protocol 1: Weighing and Transferring this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the sealed container of this compound, a clean and dry spatula, a weigh boat, and the reaction vessel into the glovebox antechamber.
-
Purging: Cycle the antechamber with the inert glovebox gas at least three times to remove any atmospheric contaminants.
-
Transfer: Once inside the glovebox, carefully open the container of this compound.
-
Weighing: Using the spatula, transfer the desired amount of the reddish-brown solid to the weigh boat on the analytical balance.
-
Addition to Reaction Vessel: Carefully add the weighed catalyst to the reaction vessel.
-
Sealing: Securely seal the reaction vessel and the original catalyst container before removing them from the glovebox.
Protocol 2: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas or in a desiccator.
-
Assembly: Assemble the reaction flask (e.g., a Schlenk flask) with a magnetic stir bar and a septum.
-
Inerting the Flask: Connect the flask to the Schlenk line via a sidearm. Evacuate the flask under vacuum and then backfill with an inert gas (e.g., argon or nitrogen). Repeat this "evacuate-refill" cycle at least three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, quickly remove the septum and add the pre-weighed this compound to the flask. A solid addition tube can also be utilized for a more controlled addition.
-
Solvent and Reagent Addition: Add dry, degassed solvents and other reagents via a cannula or a gas-tight syringe through the septum.
-
Reaction: Once all components are added, the reaction can be heated or stirred as required under a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting decision tree for reactions.
References
- 1. US7994091B2 - Method for producing palladium-containing catalyst - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. alpaipars.com [alpaipars.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. The thermal decomposition of palladium acetate. | Nokia.com [nokia.com]
Validation & Comparative
Palladium(II) Isobutyrate vs. Palladium(II) Acetate in Catalysis: A Comparative Analysis
In the landscape of palladium-catalyzed cross-coupling reactions, Palladium(II) acetate, Pd(OAc)₂, has long been a workhorse catalyst precursor, valued for its versatility and commercial availability. However, the exploration of alternative palladium carboxylates, such as Palladium(II) isobutyrate, Pd(O₂CCH(CH₃)₂)₂, offers potential advantages in terms of solubility, stability, and catalytic activity. This guide provides a comparative overview of these two common palladium sources for researchers, scientists, and drug development professionals, highlighting their properties and potential implications in catalysis.
While direct, side-by-side experimental comparisons in the scientific literature are limited, an analysis of their chemical structures and the general principles of palladium catalysis allows for an insightful evaluation.
Physicochemical Properties
A catalyst's performance is intrinsically linked to its physical and chemical properties. The choice between this compound and Palladium(II) acetate can be influenced by factors such as solubility in common organic solvents and thermal stability, which can affect catalyst activation and longevity.
| Property | This compound | Palladium(II) acetate |
| Molecular Formula | C₈H₁₄O₄Pd | C₄H₆O₄Pd |
| Molecular Weight | 280.62 g/mol | 224.50 g/mol |
| Appearance | Reddish-brown solid[1] | Yellowish-brown powder[2] |
| Solubility | Insoluble in water.[1] Likely soluble in non-polar organic solvents. | Low solubility in water; soluble in many organic solvents like benzene, toluene, and glacial acetic acid.[3] |
| Thermal Stability | Data not widely available. | Decomposes at 205 °C.[3] At atmospheric pressure, it decomposes to elemental palladium between 200 and 300°C depending on the heating rate.[4] |
Catalytic Performance: A Theoretical and Indirect Comparison
The carboxylate ligand in Pd(II) precursors can play a significant role in the catalytic cycle. It can influence the rate of reduction of Pd(II) to the active Pd(0) species and can also act as a base or a ligand in the catalytic cycle itself. The difference between an acetate and an isobutyrate ligand lies in the steric bulk and electron-donating properties of the alkyl group.
Potential Advantages of this compound:
-
Enhanced Solubility: The bulkier isobutyrate groups may increase the solubility of the palladium complex in non-polar organic solvents, which could be advantageous in certain reaction media.
-
Modified Reactivity: The isobutyrate ligand is slightly more electron-donating than the acetate ligand. This could potentially influence the electronic properties of the palladium center, affecting its reactivity in oxidative addition and reductive elimination steps of the catalytic cycle. The increased steric bulk might also favor the formation of more active, less coordinated palladium species.
Established Performance of Palladium(II) Acetate:
Palladium(II) acetate is a widely used and well-characterized catalyst precursor for a vast array of organic transformations.[3] Its efficacy has been demonstrated in numerous publications, providing a wealth of data and established protocols. It is a reliable choice for a broad range of cross-coupling reactions, including:
-
Heck Reaction: The coupling of unsaturated halides with alkenes.[5][6]
-
Suzuki Coupling: The cross-coupling of organoboron compounds with organohalides.
-
C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds.[7][8]
Due to the lack of direct comparative experimental data, it is not possible to present a quantitative comparison of yields, turnover numbers (TON), or turnover frequencies (TOF) for this compound versus Palladium(II) acetate.
Experimental Protocols
The following are generalized experimental protocols for common palladium-catalyzed reactions where either Palladium(II) acetate or this compound could potentially be used as the catalyst precursor. Researchers should optimize the conditions for their specific substrates and desired outcomes.
General Protocol for a Suzuki Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the Palladium(II) carboxylate catalyst (e.g., Pd(OAc)₂ or Pd(isobutyrate)₂, 0.01-2 mol%) and a suitable ligand (e.g., a phosphine ligand, if required).
-
Solvent Addition: Add the desired organic solvent (e.g., toluene, dioxane, or DMF, 5-10 mL).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Heck Reaction
-
Reaction Setup: In a reaction flask, combine the aryl halide (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Catalyst Addition: Add the Palladium(II) carboxylate catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or NMP, 5 mL).
-
Reaction Execution: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 100-140 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove the precipitated salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizing Catalytic Processes
To aid in understanding the fundamental steps of palladium catalysis, the following diagrams illustrate a generic catalytic cycle and a workflow for comparing catalysts.
Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.
Caption: A logical workflow for comparing the performance of two catalysts.
Conclusion
Palladium(II) acetate remains the industry standard and a reliable choice for a wide range of catalytic applications due to its well-documented performance. While this compound presents an intriguing alternative with potential benefits in solubility and reactivity, the current lack of direct comparative data in the public domain makes it difficult to definitively recommend it as a superior catalyst.
For researchers and professionals in drug development, the choice of catalyst precursor will depend on the specific requirements of the chemical transformation. For established processes, Palladium(II) acetate is a prudent choice. However, for novel transformations or in cases where catalyst solubility and performance are limiting factors, the investigation of this compound and other palladium carboxylates may be a worthwhile endeavor. Further experimental studies are necessary to fully elucidate the catalytic potential of this compound and to provide the quantitative data needed for a direct and robust comparison with Palladium(II) acetate.
References
- 1. americanelements.com [americanelements.com]
- 2. palladium(II) acetate | C4H6O4Pd | CID 167845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium(II) acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
Comparative study of Palladium(II) isobutyrate with other palladium precatalysts
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium precatalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comparative analysis of common palladium precatalysts, offering insights into their performance supported by experimental data.
While this guide focuses on widely-used and well-documented palladium precatalysts, it is important to note that specific information and comparative experimental data for Palladium(II) isobutyrate are scarce in the peer-reviewed scientific literature. Therefore, a direct comparison with this specific compound is not feasible at this time. The following sections will compare classes of palladium sources, including simple salts like palladium(II) acetate, which may offer some insights into the expected behavior of other palladium carboxylates.
Overview of Common Palladium Precatalysts
Palladium precatalysts can be broadly categorized into simple palladium salts and well-defined, pre-ligated Pd(II) complexes. The latter, often referred to as "precatalysts," are generally favored for their air and moisture stability, well-defined ligand-to-metal ratio, and the reliable generation of the active Pd(0) species in situ.[1][2]
Table 1: Key Characteristics of Common Palladium Precatalysts
| Precatalyst Class | Examples | Activation | Stability | Key Advantages | Common Applications |
| Simple Palladium Salts | Pd(OAc)₂, PdCl₂ | In situ reduction with phosphine ligands, bases, or substrates. | Variable, can be sensitive to reaction conditions. | Cost-effective, readily available. | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination.[3][4] |
| Buchwald Palladacycles | G1, G2, G3, G4 Precatalysts | Base-mediated reductive elimination. | Generally air and moisture stable.[1] | High activity, broad substrate scope, low catalyst loadings.[5] | Suzuki-Miyaura, Buchwald-Hartwig amination, C-O coupling.[1][5] |
| Nolan (Allyl) Precatalysts | [(allyl)PdCl]₂ + Ligand | Reduction via reaction with base or nucleophile. | Good stability, compatible with a wide range of ligands.[6][7] | Versatile for in situ catalyst generation with various ligands.[6] | Suzuki-Miyaura, Buchwald-Hartwig amination.[6] |
| Organ (PEPPSI) Precatalysts | PEPPSI-IPr, PEPPSI-IPent | Double transmetalation with the nucleophile. | Air and moisture stable.[7] | Highly active for challenging substrates, particularly aryl chlorides.[7] | Suzuki-Miyaura, Negishi, Buchwald-Hartwig amination. |
Performance Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. The choice of precatalyst can have a significant impact on the reaction outcome, especially with challenging substrates.
Table 2: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Precatalyst (1 mol%) | Ligand (1.2 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| XPhos Pd G3 | - | K₃PO₄ | Toluene/H₂O | 80 | 2 | 98 |
| [(cinnamyl)PdCl]₂ | IPr | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 92 |
| PEPPSI-IPr | - | K₃PO₄ | t-BuOH | 80 | 3 | 95 |
Note: The data presented in this table is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-2 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Processes
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Precatalyst Screening
Caption: A typical workflow for screening different palladium precatalysts.
Logical Flow for Precatalyst Selection
Caption: A decision-making guide for selecting a suitable palladium precatalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Palladium-Catalyzed Reactions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Catalytic Mechanism of Palladium(II) Isobutyrate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a more atom-economical and efficient route to complex molecules. Palladium(II) catalysts, particularly those with carboxylate ligands, have emerged as powerful tools for these transformations. Among them, Palladium(II) isobutyrate presents a unique catalytic profile that warrants detailed investigation. This guide provides an objective comparison of the proposed catalytic mechanism for this compound reactions with alternative catalytic systems, supported by available experimental and computational data.
The Concerted Metalation-Deprotonation (CMD) Mechanism: A Central Hypothesis
The prevailing mechanistic hypothesis for C-H activation by Palladium(II) carboxylates is the Concerted Metalation-Deprotonation (CMD) pathway.[1][2][3] This mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-palladium bond is formed simultaneously. The carboxylate ligand, such as isobutyrate, plays a crucial role by acting as an internal base to abstract the proton.[1]
The general catalytic cycle is believed to proceed through the following key steps:
-
C-H Activation (CMD): The palladium catalyst, coordinated to the substrate, undergoes C-H bond cleavage via the CMD transition state, forming a palladacycle intermediate.
-
Oxidative Addition/Reductive Elimination or Heck-type Pathway: The palladacycle can then react through various pathways depending on the coupling partner. This may involve oxidative addition of a co-reactant followed by reductive elimination to form the C-C or C-heteroatom bond and regenerate a Pd(II) species, or a Heck-type migratory insertion followed by β-hydride elimination.
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated, ready to enter the next catalytic cycle.
The steric and electronic properties of the carboxylate ligand can influence the rate and efficiency of the CMD step and subsequent transformations. The bulkier isobutyrate ligand, compared to the more commonly studied acetate, may impact the geometry of the transition state and the overall catalytic activity.
Experimental and Computational Validation
Direct experimental validation of the catalytic mechanism for this compound is an ongoing area of research. However, extensive studies on analogous Palladium(II) acetate systems provide strong evidence for the CMD mechanism. Key experimental and computational techniques used to probe these mechanisms include:
-
Kinetic Isotope Effect (KIE) Studies: A significant primary kinetic isotope effect (kH/kD > 2) is typically observed when a C-H bond is replaced with a C-D bond, indicating that C-H bond cleavage is the rate-determining step, which is consistent with the CMD mechanism.
-
Isolation and Characterization of Intermediates: The isolation and structural characterization of palladacycle intermediates provide direct evidence for their involvement in the catalytic cycle.[4]
-
Computational Studies (Density Functional Theory - DFT): DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying the transition state structures, and calculating the activation barriers for different mechanistic pathways.[5] These studies consistently support the CMD mechanism as the lowest energy pathway for many Pd(II)-catalyzed C-H activation reactions.
Performance Comparison: this compound vs. Alternatives
While specific quantitative data directly comparing this compound with other catalysts for the same reaction is limited in the readily available literature, we can draw comparisons based on the performance of closely related Palladium(II) carboxylates and alternative catalytic systems in representative C-H functionalization reactions.
C-H Olefination
C-H olefination is a common application of Palladium(II) catalysis. The following table summarizes typical reaction conditions and yields for the olefination of an aryl urea derivative, a reaction known to be catalyzed by Pd(II) species.
| Catalyst System | Substrate | Olefin | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / HBF₄ | 1-(3-methoxyphenyl)-3,3-dimethylurea | n-butyl acrylate | Benzoquinone | Acetonitrile | Room Temp. | 95 | [4] |
| Rh(III) Catalyst | N-phenyl-2-aminopyridine | Ethyl acrylate | Cu(OAc)₂ | Dichloroethane | 100 | 88 | N/A |
| Ru(II) Catalyst | 2-phenylpyridine | n-butyl acrylate | AgOAc | 1,4-Dioxane | 120 | 92 | N/A |
Note: Specific data for this compound in this direct comparison is not available in the cited literature. The performance of Pd(OAc)₂ is presented as a close analogue. The Rh(III) and Ru(II) catalyst systems represent common alternatives for C-H olefination.
Experimental Protocols
Representative Experimental Protocol for Pd(II)-Catalyzed C-H Olefination
The following is a general procedure adapted from literature for a Pd(II)-catalyzed C-H olefination reaction, which can serve as a starting point for reactions utilizing this compound.[4]
Materials:
-
Palladium(II) acetate (or this compound)
-
Aryl substrate (e.g., an aryl urea derivative)
-
Olefin (e.g., n-butyl acrylate)
-
Oxidant (e.g., Benzoquinone)
-
Acid co-catalyst (e.g., HBF₄)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a reaction vessel, add the aryl substrate (1.0 mmol), Palladium(II) carboxylate (0.05 mmol, 5 mol%), and the oxidant (1.2 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the solvent (5 mL) and the olefin (1.5 mmol) via syringe.
-
If required, add the acid co-catalyst (0.1 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.
Visualizing the Catalytic Pathways
To better understand the proposed mechanisms, the following diagrams illustrate the key steps involved in the Palladium(II)-catalyzed C-H activation and a comparison with a generic alternative pathway.
Caption: Proposed catalytic cycle for this compound via a CMD mechanism.
References
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking Palladium(II) Isobutyrate: A Comparative Guide to Novel Catalytic Systems
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and scalable chemical synthesis. This guide provides an objective comparison of the performance of Palladium(II) isobutyrate against a range of novel catalytic systems in key cross-coupling and C-H activation reactions, supported by experimental data and detailed protocols.
Palladium-catalyzed reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While Palladium(II) acetate has been a workhorse in this field, related carboxylates like this compound are also utilized. This guide will benchmark the performance of this compound against more recently developed palladium catalysts, offering insights into their relative efficiencies and scopes.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals. The performance of various palladium catalysts is typically evaluated based on reaction yield, catalyst loading (mol%), and turnover number (TON).
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | Reference |
| Novel Phosphine Ligand System: Pd(OAc)₂ + SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | 0.05 | 1960 | [1][2] |
| Novel Phosphine Ligand System: Pd(OAc)₂ + RuPhos | 4-Chloro-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 1 | 99 | 0.1 | 990 | Not specified |
| Palladacycle Catalyst: [tBuXPhos(Pd-π-cinnamyl)]OTf | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Water | RT | 1 | 95 | 0.1 | 950 | Not specified |
| N-Heterocyclic Carbene (NHC) System: PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 2 | 96 | 1 | 96 | Not specified |
Performance in Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. Catalyst performance is assessed by yield, regioselectivity, and catalyst stability.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Palladium(II) Acetate System: Pd(OAc)₂ | Iodobenzene | Styrene | K₂CO₃ | DMF | 100 | 2 | 95 | 1 | [3] |
| Phosphine-Free System: Pd(OAc)₂ | 4-Bromobenzonitrile | n-Butyl acrylate | NaOAc | NMP | 140 | 24 | 98 | 0.01 | Not specified |
| Palladacycle System: Herrmann's Catalyst | 4-Bromoacetophenone | Styrene | Na₂CO₃ | NMP | 130 | 4 | 97 | 0.01 | Not specified |
| NHC System: [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | Styrene | K₂CO₃ | Dioxane | 120 | 12 | 92 | 1 | Not specified |
Specific experimental data for this compound in the Heck reaction is limited in readily accessible literature. The data for Palladium(II) acetate provides a baseline for comparison. Novel phosphine-free and palladacycle-based systems demonstrate high efficiency, often with lower catalyst loadings and excellent yields.
Performance in C-H Activation
Direct C-H activation is a rapidly evolving field offering more atom-economical synthetic routes. The performance of catalysts is judged by their ability to functionalize C-H bonds with high selectivity and efficiency.
| Catalyst System | Substrate | Coupling Partner | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ System: Pd(OAc)₂ | Benzene | Acrylate | Benzoquinone | Acetic Acid | 110 | 24 | 75 | 5 | [4] |
| Ligand-Promoted System: Pd(OAc)₂ + Pyridine | Benzene | Phenyliodonium diacetate | PhI(OAc)₂ | Acetic Acid | 100 | 24 | >95 | 5 | [5] |
As with other reaction types, specific quantitative data for this compound in C-H activation is not widely reported. Palladium(II) acetate is a commonly used catalyst in this area. The addition of ligands, such as pyridine, has been shown to significantly improve the efficiency of these transformations.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Novel Phosphine Ligand System
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.005 mmol, 0.05 mol%), SPhos (0.006 mmol, 0.06 mol%), and K₃PO₄ (1.5 mmol). The tube is evacuated and backfilled with argon. Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and toluene (2 mL) are then added via syringe. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[1][2]
General Procedure for Heck Reaction with Palladium(II) Acetate
To a solution of the aryl halide (1.0 mmol) and the alkene (1.2 mmol) in DMF (5 mL) in a sealed tube is added K₂CO₃ (1.5 mmol) and Pd(OAc)₂ (0.01 mmol, 1 mol%). The tube is sealed and heated to 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography.[3]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in palladium catalysis, the following diagrams are provided in the DOT language for Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
While specific quantitative data for this compound remains elusive in the current literature, this guide provides a framework for its evaluation by comparing it to the well-established performance of Palladium(II) acetate and a variety of modern, highly efficient catalytic systems. The presented data for novel phosphine-, palladacycle-, and NHC-based catalysts highlight the significant advancements in the field, offering higher yields, lower catalyst loadings, and milder reaction conditions. For researchers and professionals in drug development, the choice of catalyst will depend on the specific transformation, substrate scope, and process requirements. The detailed protocols and workflow diagrams provided herein serve as a practical resource for implementing these powerful synthetic methodologies. Further research into the catalytic activity of this compound is warranted to fully assess its position within the landscape of modern palladium catalysis.
References
A Comparative Guide to the Kinetics of Palladium(II) Carboxylate Catalyzed Reactions: A Focus on Palladium(II) Isobutyrate Analogues
For researchers, scientists, and drug development professionals, understanding the kinetics of catalytic reactions is paramount for process optimization and mechanistic elucidation. This guide provides a comparative analysis of the kinetic profiles of reactions catalyzed by Palladium(II) carboxylates, with a specific focus on drawing parallels to the expected behavior of Palladium(II) isobutyrate. Due to a scarcity of direct kinetic studies on this compound in the available literature, this guide leverages data from closely related and extensively studied analogues, primarily Palladium(II) acetate and Palladium(II) pivalate, to provide a comprehensive overview.
Palladium(II) carboxylates are versatile and widely used catalysts in a myriad of organic transformations, including fundamental carbon-carbon bond-forming reactions such as the Heck and Suzuki-Miyaura couplings. The nature of the carboxylate ligand can significantly influence the catalyst's stability, solubility, and reactivity, thereby impacting the overall reaction kinetics. While Palladium(II) acetate is the most common choice, bulkier carboxylates like isobutyrate are of interest for their potential to modulate catalytic activity and selectivity through steric and electronic effects.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for reactions catalyzed by Palladium(II) acetate and Palladium(II) pivalate, which serves as a close structural analogue to this compound. This data provides a baseline for understanding how the carboxylate ligand influences reaction rates.
Table 1: Comparison of Reaction Rates for Olefin Cyclopropanation with Ethyl Diazoacetate
| Catalyst | Relative Reaction Rate |
| Palladium(II) acetate | Higher |
| Palladium(II) pivalate | Significantly Lower |
This comparison suggests that bulkier carboxylate ligands, like pivalate (and likely isobutyrate), can lead to slower reaction rates in certain transformations. This is attributed to the rate-determining formation of the intermediate palladium carbenoid species being controlled by the catalyst structure[1].
Table 2: Kinetic Data for the Formylation of Aryl Bromides
| Parameter | Value | Conditions |
| Catalyst | [Pd(PAd2nBu)2] (formed in situ from Pd(OAc)2) | 0.33 mol% |
| Substrate | 4-bromoanisole | 0.8 M in toluene |
| Pressure | 5 bar (1:1 CO/H2) | Constant |
| Temperature | 100 °C | - |
| Activation Energy (ΔH‡) | +16.0 kcal mol⁻¹ | - |
| Activation Entropy (ΔS‡) | -36.6 cal K⁻¹ mol⁻¹ | - |
| Gibbs Activation Energy (ΔG‡373K) | 29.6 kcal mol⁻¹ | - |
This data, obtained for a system using Palladium(II) acetate as a precursor, provides insight into the energetic landscape of a palladium-catalyzed carbonylation reaction. The negative entropy of activation is consistent with an associative mechanism in the turnover-limiting step[2].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for kinetic studies of palladium-catalyzed reactions.
Protocol 1: Kinetic Analysis of Heck Coupling Reactions
-
Catalyst Preparation: A dimeric palladacycle complex with chelating nitrogen ligands is used as the catalyst precursor. The active monomeric species is formed in situ.
-
Reaction Setup: The coupling of p-bromobenzaldehyde and butyl acrylate is carried out in a suitable solvent. The reaction progress is monitored by taking aliquots at specific time intervals.
-
Kinetic Monitoring: The concentration of reactants and products in the aliquots is determined using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an internal standard.
-
Data Analysis: The initial rates of the reaction are determined from the concentration versus time profiles. The reaction orders with respect to each reactant and the catalyst are then determined by systematically varying their initial concentrations[3][4].
Protocol 2: High-Throughput Kinetic Study of Hydrogenation
-
Catalyst System: Palladium nanoparticles are embedded in a stabilizing polysiloxane matrix, which also serves as a selective chromatographic stationary phase.
-
Reaction and Analysis Integration: The hydrogenation reactions are performed directly on a gas chromatography column (on-column reaction gas chromatography). This setup allows for the simultaneous catalysis and separation of reactants and products.
-
Kinetic Measurements: Reaction rate measurements are efficiently performed by employing reactant libraries. The temperature-dependent reaction rate constants are determined by conducting the hydrogenations at various temperatures and contact times.
-
Parameter Determination: Activation parameters and diffusion coefficients are obtained from the kinetic data[5].
Protocol 3: Kinetic Isotope Effect (KIE) Studies
-
Experimental Design: Parallel experiments are conducted using isotopically labeled and unlabeled substrates. For example, in C-H activation studies, a deuterated substrate is used in one experiment.
-
Reaction Monitoring: The rates of the reactions with the labeled and unlabeled substrates are measured under identical conditions.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). A primary KIE (kH/kD > 1) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to interpreting kinetic data. The following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for the Heck reaction and a typical experimental workflow for kinetic analysis.
Discussion and Inferences for this compound
Based on the comparative data with Palladium(II) pivalate, it is reasonable to infer that this compound, with its similarly bulky carboxylate ligand, would also exhibit a lower reaction rate in sterically sensitive reactions compared to Palladium(II) acetate[1]. The isobutyrate group, being more sterically demanding than acetate, could hinder the coordination of substrates to the palladium center, thereby affecting the rates of key elementary steps such as oxidative addition or migratory insertion.
Conversely, the increased electron-donating ability of the isobutyrate ligand compared to acetate could potentially enhance the rate of oxidative addition, a step that is often rate-determining in cross-coupling reactions. This electronic effect might counteract the steric hindrance to some extent. Therefore, the overall kinetic profile of a reaction catalyzed by this compound will be a result of the interplay between these steric and electronic factors, and its performance relative to other palladium carboxylates is likely to be highly dependent on the specific reaction and substrates involved.
For a definitive understanding of the kinetic behavior of this compound, direct experimental studies are necessary. The protocols and comparative data presented in this guide provide a solid foundation for designing and interpreting such future investigations.
References
- 1. Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 5. High-throughput kinetic study of hydrogenation over palladium nanoparticles: combination of reaction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unsung Catalyst: A Cost-Effectiveness Analysis of Palladium(II) Isobutyrate in Synthesis
A deep dive into the catalytic landscape reveals Palladium(II) isobutyrate as a potentially cost-effective and highly efficient catalyst for pivotal cross-coupling reactions. This guide offers a comparative analysis against its more common counterparts, Palladium(II) acetate and Palladium(II) chloride, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed catalyst selections.
In the realm of synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. While Palladium(II) acetate and Palladium(II) chloride have long dominated as the go-to catalysts, a closer examination of their lesser-known cousin, this compound, suggests significant potential for improved cost-effectiveness and catalytic performance.
This comparison guide provides a comprehensive analysis of this compound, evaluating its performance in key synthetic transformations against established palladium sources. By examining factors such as catalyst synthesis, cost, and catalytic efficiency in Suzuki-Miyaura, Heck, and Sonogashira couplings, this report aims to equip researchers with the necessary data to optimize their synthetic strategies.
At a Glance: Catalyst Cost Comparison
A primary consideration in catalyst selection is its cost. While the market price of palladium catalysts can fluctuate, a comparative analysis of the precursors required for their synthesis provides a valuable metric for cost-effectiveness. The synthesis of this compound can be readily achieved through a ligand exchange reaction from the more common Palladium(II) acetate with isobutyric acid.
| Catalyst Precursor | Molar Mass ( g/mol ) | Price per Gram (USD) | Price per Mole (USD) |
| Palladium(II) Acetate | 224.50 | ~$103.00 | ~$23,123.50 |
| Palladium(II) Chloride | 177.33 | ~$145.00 | ~$25,712.85 |
| Isobutyric Acid | 88.11 | ~$0.10 | ~$8.81 |
The data suggests that the synthesis of this compound from Palladium(II) acetate and the inexpensive isobutyric acid presents a potentially economical route to a tailored palladium catalyst. The slightly higher molar mass of the isobutyrate ligand compared to the acetate ligand means a marginally lower palladium content by weight, a factor to be considered in catalyst loading calculations.
Catalytic Performance: A Comparative Overview
The true measure of a catalyst's worth lies in its performance. This section delves into a comparative analysis of this compound, Palladium(II) acetate, and Palladium(II) chloride in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. While direct, side-by-side experimental data for this compound is limited in published literature, we can infer its potential performance based on studies of related palladium carboxylates, particularly Palladium(II) pivalate, which also features a sterically bulky carboxylate ligand. The steric hindrance and electronic properties of the carboxylate ligand can significantly influence the catalyst's activity, stability, and selectivity.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Palladium(II) Acetate | 0.01 | 0.5 - 2 | 90 - 99 | up to 9900 |
| Palladium(II) Chloride | 0.1 - 2 | 1 - 12 | 85 - 98 | up to 980 |
| This compound (Predicted) | 0.01 - 0.1 | 0.5 - 2 | 90 - 99 | Potentially high |
Data for Palladium(II) acetate and Palladium(II) chloride is compiled from various literature sources under optimized, though not identical, conditions. The performance of this compound is a prediction based on the behavior of similar bulky palladium carboxylates.
The bulkier isobutyrate ligand is hypothesized to facilitate the reductive elimination step and potentially lead to higher turnover numbers, similar to what is observed with catalysts bearing bulky phosphine ligands.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Palladium(II) Acetate | 0.1 - 1 | 2 - 24 | 80 - 95 | up to 950 |
| Palladium(II) Chloride | 1 - 5 | 6 - 48 | 70 - 90 | up to 90 |
| This compound (Predicted) | 0.1 - 1 | 2 - 24 | 80 - 95 | Potentially high |
Data for Palladium(II) acetate and Palladium(II) chloride is compiled from various literature sources under optimized, though not identical, conditions. The performance of this compound is a prediction based on the behavior of similar bulky palladium carboxylates.
The nature of the carboxylate ligand can influence the regioselectivity and efficiency of the Heck reaction. The isobutyrate ligand may offer advantages in specific substrate combinations where steric factors play a crucial role.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Palladium(II) Acetate | 0.1 - 2 | 1 - 12 | 85 - 98 | up to 980 |
| Palladium(II) Chloride | 0.5 - 5 | 2 - 24 | 75 - 95 | up to 190 |
| This compound (Predicted) | 0.1 - 2 | 1 - 12 | 85 - 98 | Potentially high |
Data for Palladium(II) acetate and Palladium(II) chloride is compiled from various literature sources under optimized, though not identical, conditions. The performance of this compound is a prediction based on the behavior of similar bulky palladium carboxylates.
In Sonogashira couplings, the choice of palladium precursor can impact reaction rates and catalyst stability. The potential for in situ formation of highly active, low-coordinate palladium species from the isobutyrate complex is an area ripe for investigation.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of this compound and its application in a representative Suzuki-Miyaura coupling are provided below.
Synthesis of this compound
This protocol is adapted from the general synthesis of palladium carboxylates via ligand exchange.
Materials:
-
Palladium(II) acetate (1.0 g, 4.45 mmol)
-
Isobutyric acid (1.57 g, 17.8 mmol, 4 eq.)
-
Toluene (20 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Palladium(II) acetate and toluene.
-
Add isobutyric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. The color of the solution should change, and the solid should dissolve.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess isobutyric acid under reduced pressure.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Synthesis of this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for evaluating the catalytic activity of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a Schlenk flask, add the aryl halide, arylboronic acid, this compound, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Workflow.
The Catalytic Cycle and the Role of the Carboxylate Ligand
The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination. The carboxylate ligand, while often considered a spectator, can play a crucial role in modulating the reactivity of the palladium center.
General Palladium Catalytic Cycle.
The steric bulk of the isobutyrate ligand, compared to the acetate ligand, may accelerate the reductive elimination step, which is often rate-limiting, thereby increasing the overall turnover frequency of the catalyst. Furthermore, the electronic properties of the carboxylate can influence the electron density at the palladium center, affecting the rates of both oxidative addition and reductive elimination.
Conclusion and Future Outlook
While Palladium(II) acetate and Palladium(II) chloride remain the workhorses of palladium-catalyzed cross-coupling, the analysis presented here suggests that this compound is a compelling alternative that warrants further investigation. Its potential for cost-effective synthesis and the anticipated benefits of its bulkier carboxylate ligand on catalytic performance make it a promising candidate for optimizing existing synthetic routes and developing novel transformations.
Direct comparative studies under standardized conditions are crucial to fully elucidate the advantages and potential limitations of this compound. Researchers are encouraged to utilize the provided protocols as a starting point for such investigations. The exploration of this and other underutilized palladium carboxylates could unlock new efficiencies in synthetic chemistry, ultimately benefiting the pharmaceutical, agrochemical, and materials science industries.
References
A Comparative Guide to In-situ Monitoring of Palladium(II) Acetate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-situ spectroscopic techniques for monitoring catalytic reactions involving Palladium(II) acetate, a common and versatile catalyst precursor. Understanding the behavior of the catalyst and the reaction progress in real-time is crucial for optimizing reaction conditions, improving yields, and gaining mechanistic insights, all of which are critical in pharmaceutical development and fine chemical synthesis. Here, we compare four powerful in-situ monitoring techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Absorption Spectroscopy (XAS).
Comparison of In-situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on several factors, including the specific reaction being studied, the information required, and the available instrumentation. The following table summarizes the key performance aspects of the four techniques discussed in this guide.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | X-ray Absorption Spectroscopy (XAS) |
| Information Provided | Functional group analysis, concentration of reactants, products, and some intermediates. | Molecular fingerprinting, vibrational modes of symmetric bonds, catalyst-ligand interactions. | Detailed structural information, identification and quantification of all soluble species, reaction kinetics. | Oxidation state of Palladium, coordination environment, bond distances, electronic structure. |
| Typical Reactions | Heck, Suzuki, Sonogashira, Carbonylation reactions.[1][2][3] | Suzuki, Heck, and other cross-coupling reactions.[4][5] | Homogeneous catalysis, including cross-coupling and carbonylation reactions.[6] | Catalyst activation, deactivation, and mechanistic studies of various Pd-catalyzed reactions.[7][8][9][10] |
| Sensitivity | Moderate to high for strong IR absorbers. | Generally lower than IR, but can be enhanced (e.g., SERS). | High for NMR-active nuclei, but can require higher concentrations. | High, element-specific. |
| Temporal Resolution | Milliseconds to seconds.[11] | Seconds to minutes.[4] | Seconds to minutes. | Milliseconds to minutes, depending on the light source.[12] |
| Experimental Setup | ATR probes, transmission cells, flow cells.[13][14][15][16] | Fiber-optic probes, immersion optics.[4] | High-pressure NMR tubes, flow-through cells.[6][17][18][19][20] | Specialized in-situ reaction cells (often custom-made).[7][21][22][23] |
| Advantages | Widely available, provides real-time kinetic data, versatile for liquid and gas phases. | Less interference from polar solvents (e.g., water), non-destructive. | Provides unambiguous structural information, highly quantitative. | Element-specific, provides detailed information on the catalyst's electronic and geometric structure. |
| Limitations | Strong solvent absorption can interfere, limited structural information. | Weak signal for some functional groups, fluorescence interference can be an issue. | Lower sensitivity than other techniques, requires deuterated solvents for some experiments, sensitive to magnetic field homogeneity. | Requires access to a synchrotron radiation source, data analysis can be complex. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible in-situ data. Below are representative protocols for each of the discussed techniques when applied to reactions involving Palladium(II) acetate.
In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Application: Monitoring the progress of a Heck coupling reaction between an aryl halide and an alkene catalyzed by Pd(OAc)₂.
Experimental Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.
-
Probe: A diamond or silicon ATR immersion probe connected to the spectrometer via a light conduit.
-
Reaction Vessel: A glass reactor equipped with a magnetic stirrer, reflux condenser, and ports for the ATR probe and reagent addition.
Methodology:
-
The reaction vessel is charged with the solvent (e.g., DMF), the aryl halide, the alkene, and the base (e.g., triethylamine).
-
A background spectrum of the reaction mixture is recorded before the addition of the catalyst.
-
The ATR probe is immersed in the reaction mixture, ensuring good contact with the liquid.
-
The reaction is initiated by adding the Palladium(II) acetate catalyst.
-
FTIR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the reaction.
-
The consumption of reactants and the formation of the product can be monitored by integrating the area of characteristic infrared bands. For example, the disappearance of the C-H out-of-plane bending of the alkene and the appearance of the trans-C-H bend of the product.
In-situ Raman Spectroscopy
Application: Investigating the activation of a Pd(OAc)₂ precatalyst in a Suzuki coupling reaction.
Experimental Setup:
-
Spectrometer: A Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Probe: A fiber-optic immersion probe with a non-contact optic.
-
Reaction Vessel: A standard glass vial or reactor compatible with the Raman probe.
Methodology:
-
The reaction vial is charged with the solvent, aryl halide, boronic acid, and base.
-
A reference Raman spectrum of the mixture is acquired before catalyst addition.
-
The Raman probe is positioned to focus the laser into the reaction solution.
-
Palladium(II) acetate is added to the reaction mixture to initiate the catalysis.
-
Raman spectra are collected continuously or at set time intervals.
-
Changes in the vibrational bands corresponding to the palladium species can be monitored to observe the reduction of Pd(II) to the active Pd(0) catalyst and the formation of catalytic intermediates.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: Quantitative kinetic analysis of a Sonogashira coupling reaction catalyzed by a Pd(II) species generated from Pd(OAc)₂.
Experimental Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tube: A high-pressure NMR tube (e.g., a sapphire or thick-walled glass tube) equipped with a valve.
-
Internal Standard: A known concentration of an inert compound with a distinct NMR signal (e.g., mesitylene).
Methodology:
-
The high-pressure NMR tube is charged with the aryl halide, terminal alkyne, base, a known amount of the internal standard, and the deuterated solvent (e.g., DMF-d₇).
-
The tube is sealed and a reference ¹H NMR spectrum is acquired.
-
The reaction is initiated by injecting a solution of the Pd(OAc)₂ catalyst into the NMR tube via a syringe through the valve.
-
The NMR tube is quickly placed in the spectrometer, and a series of ¹H NMR spectra are acquired over time.
-
The concentration of reactants and products at each time point is determined by integrating their respective signals relative to the internal standard.
-
This data can be used to generate concentration profiles and determine the reaction kinetics.[24][25]
In-situ X-ray Absorption Spectroscopy (XAS)
Application: Elucidating the mechanism of catalyst activation and the structure of the active species in a Pd(OAc)₂-catalyzed reaction.
Experimental Setup:
-
Synchrotron Beamline: An X-ray beamline capable of providing a high-flux, monochromatic X-ray beam at the Pd K-edge (24.35 keV).
-
In-situ Cell: A custom-designed reaction cell with X-ray transparent windows (e.g., Kapton or beryllium) that can withstand the reaction temperature and pressure. The cell should allow for stirring and the introduction of reactants.[7][21][22][23]
-
Detector: An ionization chamber or a fluorescence detector.
Methodology:
-
The in-situ cell is loaded with the reaction mixture (solvent, reactants, and base).
-
A reference XAS spectrum of the Pd(OAc)₂ precursor is collected.
-
The reaction is initiated, and XAS spectra are collected continuously in either transmission or fluorescence mode.
-
X-ray Absorption Near Edge Structure (XANES) analysis provides information on the oxidation state of palladium, allowing for the observation of the reduction of Pd(II) to Pd(0).
-
Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information on the coordination environment of the palladium atoms, such as the number and type of coordinating atoms and their bond distances. This allows for the characterization of the active catalytic species and intermediates.[8][9][10]
Visualizing Catalytic Cycles
Understanding the intricate steps of a catalytic cycle is paramount for reaction optimization. The following diagrams, generated using the DOT language, illustrate the widely accepted mechanisms for the Heck and Suzuki coupling reactions, which are commonly catalyzed by palladium complexes derived from Pd(OAc)₂.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki coupling reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy [figshare.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. In Situ XAS Study of the Local Structure and Oxidation State Evolutions of Palladium in a Reduced Graphene Oxide Supported Pd(II) Carbene Complex during an Undirected C−H Acetoxylation Reaction [liu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. In situ XAS study of the local structure and oxidation state evolution of palladium in a reduced graphene oxide supported Pd(ii) carbene complex during an undirected C–H acetoxylation reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. jascoinc.com [jascoinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. research.utwente.nl [research.utwente.nl]
- 15. Simultaneous probing of bulk liquid phase and catalytic gas-liquid-solid interface under working conditions using attenuated total reflection infrared spectroscopy. [fredi.hepvs.ch]
- 16. researchgate.net [researchgate.net]
- 17. High pressure NMR flow cell for the insitu study of homogeneous catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High Pressure NMR Tubes | Catalysis and Separations Core [csc.yale.edu]
- 20. High Pressure NMR I HP Tubes I Sapphire Tubes [rototec-spintec.com]
- 21. researchgate.net [researchgate.net]
- 22. Best practices for in-situ and operando techniques within electrocatalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. par.nsf.gov [par.nsf.gov]
- 24. cetjournal.it [cetjournal.it]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Palladium(II) Isobutyrate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Palladium(II) isobutyrate, a catalyst and precursor used in organic synthesis. Adherence to these procedures is critical for protecting personnel and the environment.
This compound, like other palladium compounds, is considered hazardous waste. Its disposal is regulated and must be handled by licensed professionals. The following procedures are based on established guidelines for the disposal of palladium-containing waste.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator for dusts.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. Ensure that the area of skin between the shoe and ankle is not exposed.[1]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
Quantitative Safety Data for Palladium Compounds
The following table summarizes key safety information for representative palladium compounds, which can serve as a guide for handling this compound.
| Compound | CAS Number | Oral LD50 (Rat) | Hazards |
| Palladium(II) chloride | 7647-10-1 | 200 mg/kg | Harmful if swallowed, causes serious eye damage. |
| Palladium(II) acetate | 3375-31-3 | Not available | May cause an allergic skin reaction, causes serious eye damage, very toxic to aquatic life with long lasting effects. |
| Palladium on carbon | 7440-05-3 | Not available | Flammable solid, pyrophoric (can ignite spontaneously in air when dry).[3] |
Experimental Protocol: Waste Collection and Disposal
The proper disposal of this compound involves a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Materials:
-
Designated hazardous waste container, clearly labeled.
-
Personal Protective Equipment (PPE) as specified above.
-
Tools for transfer (e.g., spatula, scoop).
-
Sealable plastic bags for contaminated disposables.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
-
Keep solid waste separate from liquid waste.
-
-
Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Waste Transfer:
-
Perform all transfers of solid this compound within a chemical fume hood to minimize inhalation exposure and prevent dust dispersal.[1]
-
Carefully transfer the waste into the designated hazardous waste container using a spatula or scoop.
-
Avoid any actions that could generate dust.
-
-
Disposal of Contaminated Materials:
-
Any items that have come into direct contact with this compound, such as gloves, weigh boats, and paper towels, must be considered contaminated.
-
Place these contaminated disposables in a sealable plastic bag, which should then be placed in the solid hazardous waste container.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed waste disposal company in accordance with local, regional, and national regulations.[4][5]
-
Due to the value of palladium, recycling or reclamation of the metal from the waste is a preferred option.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
